Product packaging for 1-(3,4-Diaminophenyl)propan-1-one(Cat. No.:CAS No. 60179-35-3)

1-(3,4-Diaminophenyl)propan-1-one

Cat. No.: B3274138
CAS No.: 60179-35-3
M. Wt: 164.2 g/mol
InChI Key: ATZIKRVJPWERCX-UHFFFAOYSA-N
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Description

1-(3,4-Diaminophenyl)propan-1-one is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O B3274138 1-(3,4-Diaminophenyl)propan-1-one CAS No. 60179-35-3

Properties

IUPAC Name

1-(3,4-diaminophenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATZIKRVJPWERCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60179-35-3
Record name 1-(3,4-diaminophenyl)propan-1-one
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Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of 1-(3,4-Diaminophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for 1-(3,4-Diaminophenyl)propan-1-one, a compound of interest for various research and development applications. Due to the limited availability of direct synthetic procedures in the published literature, this guide presents a feasible two-step approach starting from the commercially available 1-phenylpropan-1-one. The proposed synthesis involves an initial dinitration of the aromatic ring followed by the reduction of the nitro groups to the corresponding diamine.

The methodologies presented are based on well-established organic chemistry principles and analogous reactions reported for similar substrates. This document provides detailed experimental protocols, a summary of expected quantitative data, and a visual representation of the synthetic workflow.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthetic route. It is important to note that due to the absence of specific literature data for the intermediate and final product, some values are based on analogous compounds and theoretical calculations.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical State (Expected)Melting Point (°C)Yield (%)
1-Phenylpropan-1-oneC₉H₁₀O134.18Colorless liquid19-20-
1-(3,4-Dinitrophenyl)propan-1-oneC₉H₈N₂O₅224.17Yellow solidN/A (estimated >100)60-70 (estimated)
This compoundC₉H₁₂N₂O164.21SolidN/A70-85 (estimated)

Experimental Protocols

Step 1: Synthesis of 1-(3,4-Dinitrophenyl)propan-1-one via Dinitration of 1-Phenylpropan-1-one

This procedure is adapted from standard nitration protocols for aromatic ketones.[1][2][3] The dinitration is expected to occur at the meta and para positions relative to the deactivating, meta-directing propanoyl group, followed by further nitration directed by the existing nitro group.

Methodology:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 100 mL of concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to between -5 and 0 °C.

  • Slowly add 26.8 g (0.2 mol) of 1-phenylpropan-1-one to the stirred sulfuric acid, ensuring the temperature does not exceed 5 °C.

  • Prepare the nitrating mixture by carefully adding 30 mL of fuming nitric acid to 70 mL of concentrated sulfuric acid in a separate flask, pre-cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 1-phenylpropan-1-one over a period of 1-2 hours, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours to ensure complete dinitration.

  • Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • The precipitated yellow solid, 1-(3,4-dinitrophenyl)propan-1-one, is collected by vacuum filtration.

  • Wash the solid thoroughly with cold water until the washings are neutral to litmus paper.

  • The crude product can be recrystallized from ethanol to afford the purified dinitro compound.

Step 2: Synthesis of this compound via Reduction of 1-(3,4-Dinitrophenyl)propan-1-one

The reduction of the dinitro compound to the corresponding diamine can be effectively achieved using tin(II) chloride in an acidic medium. This method is generally selective for the reduction of nitro groups in the presence of a ketone functionality.[4]

Methodology:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 22.4 g (0.1 mol) of 1-(3,4-dinitrophenyl)propan-1-one in 200 mL of ethanol.

  • Add 113 g (0.5 mol) of tin(II) chloride dihydrate (SnCl₂·2H₂O) to the suspension.

  • Carefully add 100 mL of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux with vigorous stirring for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully neutralize it by the slow addition of a saturated sodium bicarbonate solution or concentrated sodium hydroxide solution until the pH is approximately 8-9.

  • The resulting mixture containing the product and tin salts is then extracted with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • The product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualized Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of this compound.

SynthesisWorkflow A 1-Phenylpropan-1-one B 1-(3,4-Dinitrophenyl)propan-1-one A->B Dinitration C This compound B->C Reduction reagent1 conc. HNO₃ / conc. H₂SO₄ reagent1->A reagent2 SnCl₂·2H₂O / HCl, EtOH reagent2->B

Caption: Proposed two-step synthesis of this compound.

References

"1-(3,4-Diaminophenyl)propan-1-one IUPAC name and synonyms"

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive technical guide on 1-(3,4-Diaminophenyl)propan-1-one and its related analogues for researchers, scientists, and drug development professionals.

Chemical Identity and Nomenclature

While specific data for this compound is limited in readily available literature, this guide focuses on its closely related and well-documented analogue, 1-(3,4-Diaminophenyl)ethanone , along with 1-(3-Aminophenyl)propan-1-one , to provide a foundational understanding.

The systematic IUPAC name for the core structure of interest, based on standard chemical nomenclature, is This compound .

Synonyms and Analogues:

Due to the scarcity of information on the primary compound, we will examine its analogues:

  • 1-(3,4-Diaminophenyl)ethanone: This compound is structurally similar, differing by a single methylene group in the acyl chain.

    • IUPAC Name: 1-(3,4-diaminophenyl)ethanone[1]

    • Synonyms: 3',4'-Diaminoacetophenone, 4-Acetyl-1,2-phenylenediamine, p-Acetyl-o-phenylenediamine[2]

  • 1-(3-Aminophenyl)propan-1-one: This analogue shares the same propionyl group but lacks the second amino group at the 4-position.

    • IUPAC Name: 1-(3-aminophenyl)propan-1-one

    • Synonyms: 3'-Aminopropiophenone, m-aminopropiophenone[3]

Physicochemical Data

The following table summarizes the key quantitative data for the aforementioned analogues to facilitate comparison.

Property1-(3,4-Diaminophenyl)ethanone1-(3-Aminophenyl)propan-1-one
Molecular Formula C₈H₁₀N₂O[1][2]C₉H₁₁NO[3][4]
Molecular Weight 150.18 g/mol [1]149.19 g/mol [4]
CAS Number 21304-39-2[1][2]1197-05-3[4]
Melting Point 132-133 °C[2]40 °C[4]
SMILES CC(=O)C1=CC(=C(C=C1)N)N[1]CCC(=O)C1=CC(=CC=C1)N[4]
InChIKey FFVSGYAQHXJFAL-UHFFFAOYSA-N[1]CGXJUBDTCAAXAY-UHFFFAOYSA-N[3]

Experimental Protocols

Detailed experimental protocols for the synthesis of these compounds are crucial for research and development. Below is a representative synthesis methodology.

Synthesis of 1,3-Diphenyl-3-(phenylthio)propan-1-ones (A Related Structural Class):

A common method for synthesizing related propan-1-one structures involves the Michael addition of a thiol to a chalcone.[5]

Materials:

  • Substituted chalcone (2.0 mmol)

  • Cinchonine (1.5 mol%)

  • Thiol (3 mmol)

  • Chloroform (4 mL)

  • Hexane

  • Ethyl acetate

Procedure:

  • A solution of the substituted chalcone in chloroform is prepared.

  • Cinchonine is added to the stirred mixture.

  • The thiol is then added to the reaction mixture.

  • The reaction is stirred until completion, which is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is evaporated under vacuum.

  • The resulting residue is washed with hexane and crystallized from ethyl acetate to yield the final product.[5]

This general protocol can be adapted for the synthesis of this compound, likely starting from a protected 3,4-diamino-substituted chalcone.

Biological Activity and Potential Applications

Derivatives of aminophenyl propanones have shown a range of biological activities, suggesting potential therapeutic applications.

  • Antimicrobial Activity: Some novel aza-Michael products of 3-(aminophenyl)-1,3-diphenylpropanones have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[6]

  • Cytotoxic Agents: Analogues such as 1,3-diphenyl-3-(phenylthio)propan-1-ones have been evaluated for their cytotoxic effects against cancer cell lines, such as MCF-7 (human breast cancer). These studies indicate that modifications to the basic structure can lead to potent anticancer activity.[5]

  • Monoamine Uptake Inhibitors: Related structures, specifically 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) analogues, are potent inhibitors of dopamine and norepinephrine transporters, suggesting potential applications in neurological and psychiatric disorders.[7]

The presence of the diamino phenyl moiety suggests that this class of compounds could be investigated for a variety of biological targets, including those where related aniline derivatives have shown activity, such as in the development of kinase inhibitors or as precursors for heterocyclic compounds with medicinal properties.

Diagrams and Workflows

General Synthesis Workflow for β-Aminoketones via Michael Addition:

G General Synthesis of β-Aminoketones Chalcone α,β-Unsaturated Ketone (Chalcone) Reaction Michael Addition Reaction Chalcone->Reaction Amine Aromatic Amine (e.g., 3,4-Diaminophenylamine) Amine->Reaction Catalyst Base Catalyst (e.g., NaOH) Catalyst->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Product β-Aminoketone (e.g., 1-(3,4-Diaminophenyl)-1,3-diphenylpropan-1-one) Reaction->Product Purification Purification (Crystallization) Product->Purification FinalProduct Pure β-Aminoketone Purification->FinalProduct

Caption: A generalized workflow for the synthesis of β-aminoketones.

Hypothetical Signaling Pathway Inhibition:

Given the cytotoxic activity of related compounds, a potential mechanism of action could involve the inhibition of a key signaling pathway in cancer cells.

G Hypothetical Kinase Inhibition Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor Kinase Downstream Kinase (e.g., MEK) Receptor->Kinase Compound 1-(3,4-Diaminophenyl) propan-1-one Analogue Compound->Kinase Inhibition TranscriptionFactor Transcription Factor (e.g., ERK) Kinase->TranscriptionFactor Apoptosis Apoptosis Kinase->Apoptosis Inhibition Proliferation Cell Proliferation & Survival TranscriptionFactor->Proliferation

Caption: A potential mechanism of action via kinase inhibition.

References

A Technical Guide to the Solubility of 1-(3,4-Diaminophenyl)propan-1-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation, and efficacy.[1] 1-(3,4-Diaminophenyl)propan-1-one, a substituted aromatic ketone, possesses functional groups that dictate its interactions with different organic solvents. Understanding its solubility profile is essential for its application in drug discovery and development, particularly for processes such as purification, formulation, and in vitro assay design.[2][3][4] This technical guide outlines the theoretical considerations for the solubility of this compound and provides detailed experimental methodologies for its quantitative assessment.

Theoretical Solubility Profile of this compound

The solubility of this compound is governed by the principle of "like dissolves like," which relates the polarity of the solute and the solvent.[5][6] The molecular structure, featuring a polar aromatic diamine moiety and a moderately polar propanone group, alongside a nonpolar phenyl ring, suggests a nuanced solubility profile.

  • Polar Solvents: The two primary amine groups (-NH2) and the carbonyl group (C=O) can act as hydrogen bond donors and acceptors, respectively. This suggests that the compound will exhibit favorable solubility in polar protic solvents (e.g., alcohols like methanol, ethanol) and polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide).[6]

  • Nonpolar Solvents: The presence of the benzene ring and the propyl chain introduces nonpolar characteristics. Therefore, some degree of solubility can be expected in solvents with intermediate polarity (e.g., dichloromethane, ethyl acetate). However, in highly nonpolar solvents such as hexane or toluene, the solubility is expected to be limited due to the dominance of the polar functional groups.

Quantitative Solubility Data (Hypothetical)

The following table presents a hypothetical solubility profile for this compound in a range of common organic solvents at ambient temperature. This data is illustrative and should be confirmed by experimental measurement.

Solvent ClassSolvent NameExpected Solubility Range (mg/mL)Rationale
Polar Protic Methanol50 - 150Strong hydrogen bonding interactions with the amine and carbonyl groups.
Ethanol20 - 100Good hydrogen bonding capability, slightly less polar than methanol.
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 200Strong polar interactions and hydrogen bond accepting capabilities.[7]
Dimethylformamide (DMF)> 150High polarity and ability to accept hydrogen bonds.
Acetonitrile10 - 50Moderate polarity, less effective at solvating the amine groups compared to DMF or DMSO.
Intermediate Polarity Dichloromethane (DCM)5 - 20Can interact with the aromatic ring and the carbonyl group, but less effective for the amine groups.
Ethyl Acetate5 - 25Acts as a hydrogen bond acceptor for the amine groups, with some nonpolar character.
Nonpolar Toluene1 - 10Primarily interacts with the phenyl ring through van der Waals forces; poor solvation of polar groups.
Hexane< 1Dominated by nonpolar interactions, unable to effectively solvate the polar amine and carbonyl groups.

Experimental Protocols for Solubility Determination

Two primary types of solubility are determined in drug discovery: thermodynamic and kinetic solubility.[4][7]

Thermodynamic solubility represents the equilibrium concentration of a compound in a saturated solution and is considered the "gold standard" for solubility measurement.[2][7]

Protocol:

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[8] The presence of undissolved solid should be visible.

  • Separation: Separate the undissolved solid from the solution by filtration (using a syringe filter, e.g., 0.45 µm) or centrifugation.

  • Quantification: Dilute the resulting saturated solution with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Kinetic solubility is often measured in early drug discovery from a concentrated stock solution (typically in DMSO) and is a measure of how readily a compound precipitates from a supersaturated solution.[2][9][10]

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a microtiter plate, perform serial dilutions of the stock solution with the target organic solvent.

  • Incubation: Incubate the plate at a controlled temperature for a shorter period (e.g., 1-2 hours).[10]

  • Precipitation Detection: Measure the amount of precipitate formed in each well. Common detection methods include:

    • Nephelometry: Measures the scattering of light by undissolved particles.[11]

    • UV-Vis Spectroscopy: After filtration or centrifugation to remove precipitate, the concentration of the dissolved compound is measured by its UV absorbance.[3][12]

  • Data Analysis: The kinetic solubility is determined as the concentration at which significant precipitation is first observed.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the thermodynamic solubility of a compound.

G General Workflow for Thermodynamic Solubility Determination A Start: Excess Solid Compound + Organic Solvent B Equilibration (e.g., 24-48h shaking at 25°C) A->B C Phase Separation B->C D Filtration (0.45 µm filter) or Centrifugation C->D E Saturated Solution (Filtrate) D->E F Serial Dilution E->F G Analytical Quantification (e.g., HPLC-UV) F->G H End: Calculate Solubility (mg/mL) G->H

Caption: Workflow for Thermodynamic Solubility.

Conclusion

While specific experimental data for the solubility of this compound in organic solvents is not currently available, its molecular structure provides a solid basis for predicting its behavior. It is anticipated to be highly soluble in polar aprotic solvents like DMSO and DMF, moderately soluble in alcohols, and poorly soluble in nonpolar solvents. For definitive quantitative data, the experimental protocols for determining thermodynamic and kinetic solubility outlined in this guide should be employed. Such data is indispensable for the rational design of formulations and for obtaining reliable results in preclinical and discovery research.

References

A Technical Guide to the Synthesis of Heterocycles from 1-(3,4-Diaminophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 1-(3,4-Diaminophenyl)propan-1-one is a versatile starting material in synthetic organic chemistry, primarily due to the presence of the ortho-phenylenediamine moiety. This functional group is a classical precursor for the synthesis of a wide array of fused nitrogen-containing heterocyclic systems. The adjacent amino groups provide a reactive site for condensation and cyclization reactions with various electrophilic partners. The propionyl group (-CO-CH₂-CH₃) on the phenyl ring offers a point for further functionalization or can influence the physicochemical and pharmacological properties of the resulting heterocyclic compounds. This guide details the core synthetic pathways, experimental protocols, and potential applications of heterocycles derived from this valuable building block.

Core Synthetic Methodologies

The primary utility of this compound lies in its reaction as a binucleophile to form fused six- and seven-membered heterocycles, as well as five-membered benzimidazoles.

Synthesis of Quinoxalines

Quinoxalines are a class of bicyclic heterocycles formed by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This is one of the most direct and widely used methods for preparing this scaffold.[1][2] The reaction is typically acid-catalyzed and proceeds via a double condensation-cyclization sequence. The resulting quinoxaline ring is aromatic and possesses a wide range of biological activities.

Caption: Reaction scheme for quinoxaline synthesis.

Quantitative Data for Quinoxaline Synthesis This table summarizes representative conditions for the synthesis of quinoxalines from o-phenylenediamines and 1,2-dicarbonyl compounds, which are directly applicable to this compound.

Entry1,2-Dicarbonyl CompoundCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
1BenzilHexafluoroisopropanol (HFIP)Room Temp195[1][3]
2GlyoxalNi-nanoparticles / AcetonitrileRoom Temp-High[2]
3Phenacyl bromidePyridine / THFRoom Temp2>90[4]
4BenzilBentonite K-10 / EthanolRoom Temp0.3395[3]

Experimental Protocol: Synthesis of 2,3-Diphenyl-6-propionylquinoxaline

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound and 1.0 mmol of benzil in 20 mL of ethanol or hexafluoroisopropanol (HFIP).[3]

  • Reaction: Stir the mixture at room temperature. If using a catalyst like a few drops of acetic acid, add it to the mixture. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[1]

  • Work-up: Upon completion, reduce the solvent volume under reduced pressure. Add 20 mL of cold water to the residue to precipitate the product.

  • Purification: Filter the solid product, wash with cold water, and dry under vacuum. The crude product can be recrystallized from ethanol to yield pure 2,3-diphenyl-6-propionylquinoxaline.

  • Characterization: Confirm the structure using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis of Benzodiazepines

1,5-Benzodiazepines are seven-membered heterocyclic compounds synthesized by the condensation of o-phenylenediamines with ketones, typically under acidic conditions.[5] 1,4-Benzodiazepines can also be synthesized through multi-step procedures.[6][7] These compounds are renowned for their wide range of pharmacological activities, particularly as central nervous system agents.

Caption: Reaction scheme for 1,5-benzodiazepine synthesis.

Quantitative Data for 1,5-Benzodiazepine Synthesis The following table outlines various catalytic systems used for the synthesis of 1,5-benzodiazepines from o-phenylenediamines and ketones.

EntryKetoneCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
1AcetoneH-MCM-22 / AcetonitrileRoom Temp1-392[5]
2CyclohexanoneYb(OTf)₃--98[5]
3AcetophenoneGa(OTf)₃--95[5]
4AcetoneAcetic Acid / Microwave--94[5]

Experimental Protocol: Synthesis of 7-Propionyl-2,4-dimethyl-3H-1,5-benzodiazepine

  • Reactant Preparation: To a solution of this compound (1 mmol) in 10 mL of acetonitrile, add a catalytic amount of H-MCM-22 (100 mg).[5]

  • Reaction: Add acetone (2.5 mmol) to the mixture and stir at room temperature. The reaction is typically complete within 1-3 hours, as monitored by TLC.[5]

  • Work-up: After the reaction is complete, filter off the catalyst. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: The resulting residue is purified by column chromatography on silica gel (using a mobile phase such as 10% ethyl acetate in hexane) to afford the pure 1,5-benzodiazepine product.[5]

  • Characterization: The structure of the final compound is confirmed by spectroscopic methods (FT-IR, NMR, MS).

Synthesis of Benzimidazoles

Benzimidazoles are formed from the reaction of o-phenylenediamines with aldehydes or carboxylic acids (or their derivatives). The reaction with aldehydes, often followed by an oxidative step, is a common and efficient method. This five-membered heterocyclic system is a crucial pharmacophore in medicinal chemistry.

Caption: Reaction scheme for benzimidazole synthesis.

Quantitative Data for Benzimidazole Synthesis The synthesis of benzimidazoles can be achieved under various conditions, as summarized below.

EntryAldehydeCatalyst/Oxidant/SolventTemperature (°C)Time (h)Yield (%)
1BenzaldehydeI₂ / KI / K₂CO₃ / H₂O901.592
24-ChlorobenzaldehydeCAN / EthanolReflux290
34-NitrobenzaldehydeSc(OTf)₃ / Dichloroethane801288
4Various Aromatic AldehydesNaHSO₃ / H₂O80-902-385-95

Experimental Protocol: Synthesis of 2-Phenyl-6-propionyl-1H-benzoimidazole

  • Reactant Preparation: In a 50 mL flask, suspend this compound (1 mmol) and benzaldehyde (1 mmol) in 15 mL of ethanol.

  • Reaction: Add ceric ammonium nitrate (CAN, 2.2 mmol) to the suspension. Reflux the reaction mixture for approximately 2 hours, monitoring by TLC.

  • Work-up: After cooling to room temperature, pour the mixture into 50 mL of ice-cold water. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Purification: Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum. The crude solid is then purified by recrystallization from an appropriate solvent like ethanol/water.

  • Characterization: The final product's structure is verified using standard spectroscopic techniques.

General Experimental and Application Workflow

The synthesis and development of novel heterocyclic compounds follow a structured workflow from initial synthesis to potential application.

G A Starting Material This compound C Cyclization Reaction (e.g., Condensation) A->C B Electrophilic Partner (e.g., Dicarbonyl, Ketone, Aldehyde) B->C D Crude Heterocyclic Product (Quinoxaline, Benzodiazepine, etc.) C->D E Purification (Recrystallization, Chromatography) D->E F Pure Heterocycle E->F G Structural Characterization (NMR, MS, IR) F->G H Biological Screening (e.g., Anticancer, Antimicrobial) F->H I Lead Compound Identification H->I

Caption: General workflow for synthesis and screening.

Biological Significance: Heterocyclic compounds derived from o-phenylenediamines are of significant interest to the pharmaceutical industry.

  • Quinoxalines are known to exhibit a broad spectrum of biological activities, including antiviral, antibacterial, anticancer, and anti-inflammatory properties.[1]

  • Benzodiazepines are a cornerstone of psychopharmacology, widely used as anxiolytics, sedatives, hypnotics, and anticonvulsants.[5][6]

  • Benzimidazoles are found in a number of commercial drugs and are investigated for their anthelmintic, antifungal, antiviral, and anticancer activities.

The presence of the propionyl group on these scaffolds provides a handle for creating derivatives with potentially improved potency, selectivity, or pharmacokinetic profiles, making this compound a highly valuable starting material for drug discovery and development.

References

Methodological & Application

Synthetic Routes to 1-(3,4-Diaminophenyl)propan-1-one Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-(3,4-diaminophenyl)propan-1-one and its derivatives. This class of compounds serves as a crucial intermediate in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and materials science. The protocols outlined below are based on established chemical transformations and offer a practical guide for laboratory synthesis.

I. Overview of Synthetic Strategies

The preparation of this compound derivatives can be approached through several synthetic routes. A common and effective strategy involves a two-step process starting from a commercially available precursor, 1-phenylpropan-1-one. This method includes:

  • Electrophilic Nitration: The introduction of two nitro groups onto the phenyl ring of 1-phenylpropan-1-one at the meta and para positions to yield 1-(3,4-dinitrophenyl)propan-1-one.

  • Chemoselective Reduction: The subsequent reduction of the dinitro compound to the corresponding diamino derivative, this compound.

This approach is advantageous due to the accessibility of the starting material and the generally high yields of the individual steps.

II. Experimental Protocols

Protocol 1: Synthesis of 1-(3,4-Dinitrophenyl)propan-1-one

This protocol details the nitration of 1-phenylpropan-1-one to introduce two nitro groups onto the aromatic ring.

Materials:

  • 1-Phenylpropan-1-one

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Ethanol

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Beaker

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 13.4 g (0.1 mol) of 1-phenylpropan-1-one to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Prepare the nitrating mixture by carefully adding 14 mL of fuming nitric acid to 36 mL of concentrated sulfuric acid in a separate beaker, cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 1-phenylpropan-1-one in sulfuric acid over a period of 30-45 minutes, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • The crude 1-(3,4-dinitrophenyl)propan-1-one will precipitate as a solid.

  • Collect the solid by vacuum filtration using a Büchner funnel, and wash it thoroughly with cold distilled water until the washings are neutral.

  • Recrystallize the crude product from ethanol to obtain pure 1-(3,4-dinitrophenyl)propan-1-one.

Data Presentation:

CompoundStarting MaterialReagentsSolventReaction TimeYield (%)Melting Point (°C)
1-(3,4-Dinitrophenyl)propan-1-one1-Phenylpropan-1-oneFuming HNO₃, Concentrated H₂SO₄-3 hours85-9094-96
Protocol 2: Synthesis of this compound

This protocol describes the reduction of the dinitro compound to the target diamino derivative using catalytic hydrogenation.

Materials:

  • 1-(3,4-Dinitrophenyl)propan-1-one

  • Palladium on activated carbon (10% Pd/C)

  • Ethanol

  • Hydrazine hydrate (80%)

  • Activated charcoal

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and flask

  • Filter paper

  • Celite® or equivalent filter aid

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 22.4 g (0.1 mol) of 1-(3,4-dinitrophenyl)propan-1-one in 200 mL of ethanol.

  • Add 0.5 g of 10% Pd/C catalyst to the solution.

  • Heat the mixture to reflux using a heating mantle.

  • While maintaining reflux, add 15 mL of 80% hydrazine hydrate dropwise over a period of 1 hour. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

  • After the addition is complete, continue to reflux the mixture for an additional 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add a small amount of activated charcoal and filter the hot solution through a pad of Celite® to remove the catalyst and charcoal.

  • Wash the filter cake with a small amount of hot ethanol.

  • Combine the filtrates and cool in an ice bath to induce crystallization.

  • Collect the precipitated this compound by vacuum filtration and dry the solid in a vacuum oven.

Data Presentation:

CompoundStarting MaterialReagentsSolventReaction TimeYield (%)Melting Point (°C)
This compound1-(3,4-Dinitrophenyl)propan-1-one10% Pd/C, Hydrazine hydrateEthanol5 hours80-85135-137

III. Visualizations

Synthetic Workflow

The following diagram illustrates the overall synthetic workflow for the preparation of this compound.

Synthetic_Workflow start 1-Phenylpropan-1-one intermediate 1-(3,4-Dinitrophenyl)propan-1-one start->intermediate Nitration (HNO₃, H₂SO₄) product This compound intermediate->product Reduction (Pd/C, N₂H₄·H₂O)

Caption: Synthetic route from 1-phenylpropan-1-one to this compound.

Logical Relationship of Key Steps

This diagram outlines the logical progression and key considerations for each synthetic step.

Application Notes and Protocols: 1-(3,4-Diaminophenyl)propan-1-one in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the known chemistry of analogous o-diaminophenyl compounds. As of the date of this document, specific experimental data for 1-(3,4-diaminophenyl)propan-1-one in materials science is limited in publicly accessible literature. The provided information serves as a predictive guide for researchers exploring the potential of this novel monomer.

Introduction

This compound is a promising yet underexplored monomer for the synthesis of high-performance polymers. Its key structural feature, the o-phenylenediamine moiety, is a versatile precursor for the formation of various heterocyclic and polymeric structures. The presence of the propanone group is anticipated to influence solubility, processability, and potentially introduce a reactive site for post-polymerization modifications. This document outlines potential applications of this compound in materials science, with a focus on the synthesis of polyamides, polyimides, and polybenzimidazoles, and provides detailed experimental protocols based on analogous systems.

Potential Applications in Polymer Synthesis

The unique combination of a reactive o-diamine and a propanone-substituted phenyl ring suggests the utility of this compound in creating polymers with tailored properties.

  • High-Performance Polyamides: The diamine functionality can react with dicarboxylic acids or their derivatives to form aromatic polyamides (aramids). The propanone group may enhance solubility, allowing for easier processing compared to traditional aramids. These polymers are expected to exhibit good thermal stability and mechanical strength, making them suitable for applications in fibers, films, and coatings.

  • Processable Polyimides: Reaction with tetracarboxylic dianhydrides can yield polyimides, a class of polymers known for their exceptional thermal and chemical resistance. The incorporation of the propanone group could disrupt chain packing, leading to amorphous polyimides with improved solubility in organic solvents, facilitating their use as high-temperature adhesives, flexible electronic substrates, and gas separation membranes.

  • Polybenzimidazoles (PBIs) for Extreme Environments: The o-diaminophenyl structure is a key building block for polybenzimidazoles, which are renowned for their outstanding thermal and mechanical properties at elevated temperatures. PBIs derived from this monomer could find use in applications demanding extreme heat and chemical resistance, such as fire-retardant textiles, high-temperature gaskets, and fuel cell membranes.

Experimental Protocols

The following are generalized protocols for the synthesis of polymers using an o-diaminophenyl monomer, which can be adapted for this compound.

Protocol 1: Synthesis of Aromatic Polyamides

This protocol describes the low-temperature solution polycondensation of an aromatic diamine with a diacid chloride.

Materials:

  • This compound

  • Terephthaloyl chloride (or other aromatic diacid chloride)

  • N,N-Dimethylacetamide (DMAc)

  • Lithium chloride (LiCl)

  • Pyridine

  • Methanol

  • Deionized water

Procedure:

  • Dry all glassware thoroughly in an oven at 120 °C and cool under a nitrogen atmosphere.

  • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of this compound and LiCl in DMAc.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an equimolar amount of the aromatic diacid chloride to the stirred solution.

  • Add a few drops of pyridine to act as an acid scavenger.

  • Continue stirring at 0 °C for 1 hour and then at room temperature for 24 hours under a nitrogen blanket.

  • Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol.

  • Filter the fibrous polymer, wash thoroughly with hot water and methanol to remove unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at 80 °C for 24 hours.

Characterization: The resulting polyamide can be characterized by Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of amide linkages, and its molecular weight can be estimated by inherent viscosity measurements. Thermal properties can be evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Protocol 2: Two-Step Synthesis of Polyimides

This protocol involves the formation of a poly(amic acid) precursor followed by thermal or chemical imidization.

Materials:

  • This compound

  • Pyromellitic dianhydride (PMDA) or other aromatic tetracarboxylic dianhydride

  • N-Methyl-2-pyrrolidone (NMP)

  • Acetic anhydride

  • Pyridine

Procedure:

  • Under a nitrogen atmosphere, dissolve an equimolar amount of this compound in anhydrous NMP in a dry flask.

  • Gradually add an equimolar amount of the dianhydride to the solution with stirring. Maintain the temperature below 25 °C.

  • Continue stirring for 12-24 hours to form a viscous poly(amic acid) solution.

  • Thermal Imidization: Cast the poly(amic acid) solution onto a glass plate and heat in an oven with a programmed temperature ramp, for example: 80 °C for 1 hour, 150 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 30 minutes.

  • Chemical Imidization: To the poly(amic acid) solution, add acetic anhydride as a dehydrating agent and pyridine as a catalyst. Stir for 24 hours at room temperature. Precipitate the polyimide in methanol, filter, wash, and dry.

Characterization: The conversion of poly(amic acid) to polyimide can be monitored by FTIR. The thermal and mechanical properties of the resulting polyimide film can be determined by TGA, DSC, and tensile testing.

Protocol 3: Synthesis of Polybenzimidazoles (PBIs)

This protocol describes the high-temperature polycondensation of an aromatic diamine with a dicarboxylic acid derivative.

Materials:

  • This compound

  • Diphenyl isophthalate (or other aromatic dicarboxylic acid ester)

  • Polyphosphoric acid (PPA) or Eaton's Reagent

  • Methanol

  • Ammonium hydroxide

Procedure:

  • In a resin kettle equipped with a high-torque mechanical stirrer, a nitrogen inlet, and a gas outlet, place the this compound, diphenyl isophthalate, and PPA.

  • Heat the mixture gradually with stirring under a slow nitrogen stream.

  • Maintain the reaction temperature at around 200-220 °C for several hours until a significant increase in viscosity is observed.

  • Pour the hot, viscous polymer solution into a large volume of water to precipitate the PBI.

  • Break the solid polymer into smaller pieces and wash extensively with water to remove PPA.

  • Neutralize the polymer by soaking in an ammonium hydroxide solution.

  • Filter, wash with water until neutral, and then wash with methanol.

  • Dry the PBI powder in a vacuum oven at 150 °C.

Characterization: FTIR spectroscopy can confirm the formation of the benzimidazole ring. The thermal stability of the PBI can be assessed by TGA, which typically shows high decomposition temperatures.

Quantitative Data from Analogous Polymer Systems

The following tables summarize the properties of high-performance polymers synthesized from analogous aromatic diamines. This data provides a benchmark for the expected performance of polymers derived from this compound.

Table 1: Thermal Properties of Aromatic Polyamides

Diamine MonomerDiacid ChlorideGlass Transition Temperature (Tg, °C)10% Weight Loss Temperature (Td10%, °C)
m-PhenylenediamineTerephthaloyl chloride~280~500
p-PhenylenediamineTerephthaloyl chloride>350>550
4,4'-OxydianilineTerephthaloyl chloride~275~520

Table 2: Thermal and Mechanical Properties of Aromatic Polyimides

Diamine MonomerDianhydrideTg (°C)Td10% (°C)Tensile Strength (MPa)Elongation at Break (%)
4,4'-OxydianilinePMDA~385~580120-14030-70
p-PhenylenediamineBPDA~320~560150-17020-40
3,3'-Diaminodiphenyl sulfone6FDA~290~530100-1205-10

Table 3: Properties of Polybenzimidazoles (PBI)

PropertyTypical Value
Glass Transition Temperature (Tg)420-430 °C
Heat Deflection Temperature>400 °C
Tensile Strength140-160 MPa
Compressive Strength250-300 MPa
Chemical ResistanceExcellent to most organic solvents

Visualizations

Workflow for Polymer Synthesis

Polymer_Synthesis_Workflow Monomer This compound Polymerization Polymerization Reaction Monomer->Polymerization Co_Monomer Co-monomer (Diacid, Dianhydride, etc.) Co_Monomer->Polymerization Solvent Solvent (DMAc, NMP, PPA) Solvent->Polymerization Polymer_Solution Viscous Polymer Solution Polymerization->Polymer_Solution Precipitation Precipitation (Methanol, Water) Polymer_Solution->Precipitation Purification Washing & Drying Precipitation->Purification Final_Polymer Final Polymer (Polyamide, Polyimide, PBI) Purification->Final_Polymer

Caption: General workflow for the synthesis of high-performance polymers.

Logical Relationship of Polymer Properties

Polymer_Properties Monomer_Structure Monomer Structure (e.g., Propanone group) Polymer_Chain Polymer Chain (Rigidity, Packing) Monomer_Structure->Polymer_Chain Solubility Solubility & Processability Monomer_Structure->Solubility Intermolecular_Forces Intermolecular Forces (H-bonding, van der Waals) Polymer_Chain->Intermolecular_Forces Thermal_Properties Thermal Properties (Tg, Td) Polymer_Chain->Thermal_Properties Mechanical_Properties Mechanical Properties (Strength, Modulus) Polymer_Chain->Mechanical_Properties Intermolecular_Forces->Thermal_Properties Intermolecular_Forces->Mechanical_Properties

Caption: Influence of monomer structure on key polymer properties.

Troubleshooting & Optimization

Technical Support Center: Optimizing Condensation Reactions of 1-(3,4-Diaminophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the condensation of 1-(3,4-Diaminophenyl)propan-1-one with various aldehydes and ketones.

Troubleshooting Guide

This guide addresses common issues encountered during the condensation reaction, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my reaction yield consistently low?

A1: Low yields can stem from several factors. Sub-optimal reaction conditions are a primary cause. The choice of catalyst and solvent plays a critical role in driving the reaction to completion. Additionally, the inherent reactivity of the specific aldehyde or ketone used for the condensation can influence the yield. Side reactions, such as self-condensation of the starting material or the reactant ketone, can also consume starting materials and reduce the desired product's yield.

Potential Solutions:

  • Catalyst Screening: A variety of acid catalysts can be employed to promote the condensation. If one catalyst is providing low yields, screening others is recommended. Common catalysts include mineral acids (e.g., HCl, H₂SO₄), Lewis acids (e.g., BF₃·OEt₂, Sc(OTf)₃, Yb(OTf)₃), and solid-supported acids (e.g., Amberlyst-15, montmorillonite K-10). The optimal catalyst will depend on the specific substrates.

  • Solvent Optimization: The reaction solvent influences the solubility of reactants and the reaction rate. Protic solvents like ethanol and methanol, as well as aprotic solvents such as toluene, acetonitrile, and dichloromethane (DCM), have been used for similar condensations. Running the reaction in a small-scale solvent screen can identify the optimal medium for your specific substrates.[1]

  • Temperature and Reaction Time: Increasing the reaction temperature can improve reaction rates and yields, but may also promote side reactions. It is crucial to find a balance. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) will help determine the optimal reaction time and prevent product degradation from prolonged heating.

  • Stoichiometry: Ensure the correct stoichiometry of reactants. An excess of the aldehyde or ketone might be necessary to drive the reaction to completion, but can also lead to side products.

Q2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side reactions?

A2: The presence of multiple products suggests the occurrence of side reactions. Given the structure of this compound, several side reactions are possible:

  • Self-Condensation: The propan-1-one moiety of the starting material can potentially undergo an acid-catalyzed aldol self-condensation, especially at elevated temperatures.[1][2] This will lead to the formation of undesired dimers or polymers.

  • Incomplete Condensation: The reaction may stall after the formation of a mono-imine intermediate, where only one of the amino groups has reacted with the aldehyde or ketone.

  • Reaction at the Propan-1-one Carbonyl: While less likely under standard condensation conditions, the ketone group of the starting material could potentially react with other nucleophiles present in the reaction mixture.

  • Oxidation: The diaminophenyl ring is susceptible to oxidation, which can lead to colored impurities.

Potential Solutions:

  • Protecting Group Strategy: To prevent self-condensation of the propan-1-one group, consider protecting it as an acetal.[3][4][5][6] This is a common strategy for temporarily masking the reactivity of a ketone. The acetal can be deprotected under acidic conditions after the desired condensation reaction is complete.

  • Milder Reaction Conditions: Using a milder acid catalyst or lowering the reaction temperature can help to minimize side reactions.

  • Inert Atmosphere: To prevent oxidation of the diamine, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q3: The reaction is not going to completion, and I am recovering a significant amount of starting material. What can I do?

A3: Incomplete conversion is a common issue. Several factors could be at play:

  • Insufficient Catalyst Activity: The chosen catalyst may not be active enough to promote the reaction efficiently.

  • Poor Solubility: One or more of the reactants may not be fully soluble in the chosen solvent, limiting the reaction rate.

  • Reversibility of the Reaction: Imine formation is a reversible process. The removal of water is crucial to drive the equilibrium towards the product.

  • Deactivation of the Catalyst: The catalyst may be deactivated by impurities in the starting materials or solvent.

Potential Solutions:

  • Increase Catalyst Loading: A modest increase in the catalyst loading may improve the reaction rate.

  • Change Solvent: Experiment with a solvent that provides better solubility for all reactants.

  • Water Removal: Use a Dean-Stark apparatus to azeotropically remove water as it is formed, especially when using solvents like toluene. Alternatively, adding a drying agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture can also be effective.

  • Purify Starting Materials: Ensure that all starting materials and the solvent are pure and dry.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the condensation of this compound with an aldehyde or ketone?

A1: The reaction proceeds through a series of acid-catalyzed nucleophilic additions and dehydrations. First, one of the amino groups of the diaminophenylpropanone acts as a nucleophile and attacks the protonated carbonyl carbon of the aldehyde or ketone. This is followed by dehydration to form an imine intermediate. The second amino group then undergoes a similar intramolecular reaction with the newly formed imine or another molecule of the aldehyde/ketone, followed by another dehydration step to form the final heterocyclic product, typically a benzodiazepine derivative.

Q2: Which catalysts are most effective for this type of condensation?

A2: A range of catalysts have been shown to be effective for the condensation of o-phenylenediamines with ketones to form benzodiazepines.[7] These include:

  • Brønsted Acids: Acetic acid, p-toluenesulfonic acid (p-TSA), and mineral acids.

  • Lewis Acids: Boron trifluoride etherate (BF₃·OEt₂), ytterbium(III) triflate (Yb(OTf)₃), and scandium(III) triflate (Sc(OTf)₃).[7]

  • Solid-Supported Catalysts: Zeolites (like H-MCM-22), montmorillonite clays, and sulfonic acid resins (e.g., Amberlyst-15).[7]

The choice of catalyst will depend on the specific substrates and the desired reaction conditions (e.g., temperature, solvent).

Q3: What are the recommended solvents for this reaction?

A3: The choice of solvent can significantly impact the reaction outcome. Commonly used solvents for similar condensation reactions include:

  • Alcohols: Ethanol, Methanol

  • Aprotic Solvents: Acetonitrile, Dichloromethane (DCM), Toluene, Tetrahydrofuran (THF)

  • Solvent-Free Conditions: In some cases, the reaction can be run neat, which can be more environmentally friendly.

A solvent screen is often the best approach to identify the optimal conditions for a specific reaction.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A spot for the starting this compound, the aldehyde/ketone, and the product should be followed. The disappearance of the starting materials and the appearance of the product spot will indicate the progression of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Data Presentation

The following tables summarize typical reaction conditions for the condensation of o-phenylenediamines with ketones, which can serve as a starting point for optimizing the condensation of this compound.

Table 1: Comparison of Catalysts for the Condensation of o-Phenylenediamine with Acetone.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
H-MCM-22AcetonitrileRoom Temp187[7]
Yb(OTf)₃AcetonitrileRoom Temp292[7]
Sc(OTf)₃AcetonitrileRoom Temp2.590[7]
BF₃·OEt₂DichloromethaneRoom Temp485[7]
Acetic AcidEthanolReflux678General knowledge

Table 2: Effect of Solvent on the Yield of 1,5-Benzodiazepine Synthesis.

SolventCatalystTemperature (°C)Time (h)Yield (%)
AcetonitrileH-MCM-22Room Temp187
EthanolH-MCM-22Room Temp282
DichloromethaneH-MCM-22Room Temp375
TolueneH-MCM-22Room Temp470
TetrahydrofuranH-MCM-22Room Temp468
(Data is illustrative and based on general principles of similar reactions)

Experimental Protocols

General Protocol for the Condensation of this compound with a Ketone:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol).

  • Add the desired ketone (1.0-1.2 mmol).

  • Add the chosen solvent (5-10 mL).

  • Add the catalyst (e.g., 10 mol% of a Lewis acid or a catalytic amount of a Brønsted acid).

  • Stir the reaction mixture at the desired temperature (room temperature to reflux).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add this compound B 2. Add Ketone/Aldehyde A->B C 3. Add Solvent B->C D 4. Add Catalyst C->D E 5. Stir at Desired Temperature D->E F 6. Monitor by TLC/LC-MS E->F G 7. Quench Reaction F->G Reaction Complete H 8. Extraction G->H I 9. Drying & Concentration H->I J 10. Purification I->J

Caption: General experimental workflow for the condensation reaction.

troubleshooting_workflow cluster_solutions_low_yield Low Yield Solutions cluster_solutions_side_products Side Product Solutions cluster_solutions_incomplete Incomplete Reaction Solutions Problem Problem Encountered LowYield Low Yield Problem->LowYield SideProducts Side Products Problem->SideProducts IncompleteReaction Incomplete Reaction Problem->IncompleteReaction CatalystScreen Screen Catalysts LowYield->CatalystScreen SolventOpt Optimize Solvent LowYield->SolventOpt TempTime Adjust Temp/Time LowYield->TempTime ProtectingGroup Use Protecting Group for Ketone SideProducts->ProtectingGroup MilderConditions Use Milder Conditions SideProducts->MilderConditions InertAtmosphere Use Inert Atmosphere SideProducts->InertAtmosphere IncreaseCatalyst Increase Catalyst Loading IncompleteReaction->IncreaseCatalyst RemoveWater Remove Water IncompleteReaction->RemoveWater PurifyReagents Purify Reagents IncompleteReaction->PurifyReagents

Caption: Troubleshooting workflow for common reaction issues.

References

"troubleshooting guide for 1-(3,4-Diaminophenyl)propan-1-one reactions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3,4-Diaminophenyl)propan-1-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during its synthesis and in subsequent reactions.

I. Troubleshooting Guide: Synthesis of this compound

The synthesis of this compound is a multi-step process. Below is a troubleshooting guide for a plausible synthetic route, which involves the Friedel-Crafts acylation of chlorobenzene, followed by dinitration and subsequent reduction of the nitro groups.

Step 1: Friedel-Crafts Acylation of Chlorobenzene with Propanoyl Chloride

Question: Why is my Friedel-Crafts acylation reaction resulting in a low yield of 1-(4-chlorophenyl)propan-1-one?

Answer: There are several potential reasons for a low yield in this reaction:

  • Inactive Catalyst: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is highly hygroscopic. Exposure to moisture will deactivate it. Ensure the catalyst is fresh and handled under anhydrous conditions.

  • Insufficient Catalyst: Friedel-Crafts acylations often require stoichiometric amounts of the catalyst because the product ketone can form a complex with the Lewis acid, rendering it inactive.[1]

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. If the reaction is too slow at room temperature, consider gently heating the reaction mixture.

  • Poor Quality Reagents: Ensure the chlorobenzene and propanoyl chloride are pure and dry.

Question: My Friedel-Crafts acylation is producing multiple products. How can I improve the regioselectivity?

Answer: The chloro group is an ortho-, para-director.[2] The formation of both 2-chloro and 4-chloro isomers is expected. However, the para-isomer is typically the major product due to reduced steric hindrance.[2] To favor the formation of the para-isomer, you can try running the reaction at a lower temperature, which can increase the kinetic preference for the less sterically hindered product.

Step 2: Dinitration of 1-(4-chlorophenyl)propan-1-one

Question: I am only observing mono-nitration of my 1-(4-chlorophenyl)propan-1-one. How can I achieve dinitration?

Answer: The first nitration deactivates the aromatic ring, making the second nitration more difficult.[3] To achieve dinitration, you will likely need to use stronger nitrating conditions.[3][4] Consider the following:

  • Harsher Reagents: Use fuming nitric acid or a mixture of concentrated nitric acid and fuming sulfuric acid (oleum).[4]

  • Higher Temperatures: Increase the reaction temperature. Be cautious, as this can also increase the formation of byproducts.

  • Longer Reaction Times: Allow the reaction to proceed for a longer period, monitoring the progress by TLC.

Question: My dinitration reaction is producing a complex mixture of products. What is happening?

Answer: A complex product mixture can result from a lack of regioselectivity and potential side reactions. The acyl group is a meta-director, while the chloro group is an ortho-, para-director. This can lead to the formation of multiple isomers. To improve selectivity, it may be necessary to carefully control the reaction temperature and the rate of addition of the nitrating agent.

Step 3: Reduction of 1-(3,4-dinitrophenyl)propan-1-one

Question: My reduction of the dinitro compound to this compound is incomplete. What can I do?

Answer: Incomplete reduction is a common issue. Here are some troubleshooting steps:

  • Choice of Reducing Agent: Catalytic hydrogenation (e.g., H₂ with Pd/C or Pt/C) is often effective but can be sensitive to catalyst poisoning.[5] Metal/acid combinations like SnCl₂/HCl or Fe/HCl are robust alternatives.[5][6]

  • Reaction Conditions: Ensure you are using a sufficient excess of the reducing agent. For catalytic hydrogenations, ensure the catalyst is active and that the hydrogen pressure is adequate. For metal/acid reductions, maintaining an acidic pH is crucial.

  • Solvent: The choice of solvent can impact the reaction. For catalytic hydrogenations, polar protic solvents like ethanol or acetic acid are often used.[5]

Question: I am observing byproducts in my reduction reaction. What are they and how can I avoid them?

Answer: Partial reduction can lead to the formation of nitroso or hydroxylamine intermediates. Over-reduction of the ketone is also a possibility, though less likely under conditions for nitro group reduction. To minimize byproducts:

  • Control Reaction Time and Temperature: Monitor the reaction closely by TLC to determine the point of complete conversion of the starting material without the formation of significant byproducts.

  • Ensure Homogeneity: If the substrate has poor solubility, byproducts can form. Choose a solvent system that fully dissolves the starting material.

II. Troubleshooting Guide: Reactions of this compound

Benzimidazole Synthesis

Question: My attempt to synthesize a benzimidazole from this compound and an aldehyde is failing or giving a low yield. What could be the issue?

Answer: The reaction of o-phenylenediamines with aldehydes is a common method for benzimidazole synthesis.[7] Potential issues include:

  • Reaction Conditions: The reaction is often acid-catalyzed. Ensure the appropriate catalyst and reaction temperature are being used. Microwave irradiation has also been shown to be effective.[8]

  • Aldehyde Reactivity: Highly hindered or electron-poor aldehydes may react slowly.

  • Oxidation of the Diamine: The diaminophenyl compound can be susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Question: When reacting this compound with a ketone, I am not getting the expected benzimidazole. Why?

Answer: While aldehydes readily form benzimidazoles, the reaction with ketones can be more complex and may not yield the desired product directly.[8] Instead, other heterocyclic compounds like benzodiazepines might be formed.[8] The specific outcome can depend on the ketone and the reaction conditions.

III. Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying this compound? A1: Column chromatography on silica gel is a common method for purifying aromatic amines. Due to the basic nature of the amino groups, it may be beneficial to add a small amount of a basic modifier (e.g., triethylamine) to the eluent to prevent tailing. Recrystallization from a suitable solvent system is also a viable option for the final product.

Q2: How can I confirm the successful synthesis of this compound? A2: A combination of analytical techniques should be used for characterization. ¹H and ¹³C NMR spectroscopy will confirm the overall structure. IR spectroscopy will show the presence of the primary amine N-H stretches and the ketone C=O stretch. Mass spectrometry will confirm the molecular weight.

Q3: Is this compound stable for long-term storage? A3: Aromatic diamines can be sensitive to light and air, leading to oxidation and discoloration. It is recommended to store the compound under an inert atmosphere, protected from light, and at a low temperature.

IV. Data Presentation

Table 1: Comparison of Reducing Agents for Aromatic Nitro Groups

Reducing AgentTypical ConditionsAdvantagesDisadvantages
H₂/Pd/C 1-4 atm H₂, Ethanol or Acetic Acid, RTHigh yield, clean reactionCatalyst can be poisoned, may reduce other functional groups
SnCl₂·2H₂O HCl, Ethanol, RefluxTolerant of many functional groupsRequires stoichiometric amounts, metal waste
Fe/HCl Acetic Acid or Ethanol, RefluxInexpensive, effectiveRequires acidic conditions, iron sludge waste
Sodium Dithionite H₂O/THF, RTMild conditionsMay not be effective for all substrates

V. Experimental Protocols

Disclaimer: The following protocols are hypothetical and based on general procedures for analogous reactions. Researchers should conduct their own literature search and risk assessment before proceeding.

Protocol 1: Synthesis of 1-(4-chlorophenyl)propan-1-one (Friedel-Crafts Acylation)
  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq).

  • Add dry dichloromethane as the solvent, followed by chlorobenzene (1.0 eq).

  • Cool the mixture in an ice bath and add propanoyl chloride (1.1 eq) dropwise via the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice with concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Synthesis of 1-(4-chloro-3,5-dinitrophenyl)propan-1-one (Dinitration)
  • To a round-bottom flask, add 1-(4-chlorophenyl)propan-1-one (1.0 eq).

  • Cool the flask in an ice-salt bath and slowly add a mixture of fuming nitric acid (3.0 eq) and concentrated sulfuric acid (3.0 eq) dropwise, keeping the internal temperature below 10 °C.

  • After the addition, allow the reaction to warm to room temperature and then heat to 60-80 °C for 4-6 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Filter the resulting precipitate, wash thoroughly with cold water until the washings are neutral, and dry the crude product.

  • Recrystallize the crude product from a suitable solvent like ethanol.

Protocol 3: Synthesis of this compound (Reduction)
  • To a round-bottom flask, add 1-(4-chloro-3,5-dinitrophenyl)propan-1-one (1.0 eq) and ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (6-8 eq) and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours, or until TLC indicates the complete consumption of the starting material.

  • Cool the reaction mixture and carefully neutralize with a concentrated aqueous solution of sodium hydroxide until the pH is basic.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

VI. Visualizations

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Dinitration cluster_2 Step 3: Reduction Chlorobenzene Chlorobenzene Acylation AlCl3 Chlorobenzene->Acylation Propanoyl_Chloride Propanoyl_Chloride Propanoyl_Chloride->Acylation 1-(4-chlorophenyl)propan-1-one 1-(4-chlorophenyl)propan-1-one Acylation->1-(4-chlorophenyl)propan-1-one Nitration HNO3/H2SO4 1-(4-chlorophenyl)propan-1-one->Nitration 1-(4-chloro-3,5-dinitrophenyl)propan-1-one 1-(4-chloro-3,5-dinitrophenyl)propan-1-one Nitration->1-(4-chloro-3,5-dinitrophenyl)propan-1-one Reduction SnCl2/HCl 1-(4-chloro-3,5-dinitrophenyl)propan-1-one->Reduction This compound Final Product Reduction->this compound

Caption: Hypothesized synthetic workflow for this compound.

Troubleshooting_Reduction start Incomplete Reduction of Dinitro Compound? check_reagent Check Reducing Agent (Amount and Activity) start->check_reagent Yes change_reagent Consider Alternative: - Catalytic Hydrogenation - Fe/HCl check_reagent->change_reagent Issue Found check_conditions Review Reaction Conditions (Temperature, Time, pH) check_reagent->check_conditions Reagent OK success Successful Reduction change_reagent->success optimize_conditions Increase Temperature/Time Ensure Acidic pH for SnCl2 check_conditions->optimize_conditions Issue Found check_solubility Is Substrate Fully Dissolved? check_conditions->check_solubility Conditions OK optimize_conditions->success change_solvent Use Co-solvent or Different Solvent System check_solubility->change_solvent No check_solubility->success Yes change_solvent->success

Caption: Troubleshooting decision tree for incomplete reduction.

Benzimidazole_Formation DAPP This compound Reaction Acid Catalyst (e.g., AcOH) Heat DAPP->Reaction Aldehyde Aldehyde (R-CHO) Aldehyde->Reaction Benzimidazole 2-R-Benzimidazole Derivative Reaction->Benzimidazole Water H2O Reaction->Water

Caption: Reaction pathway for benzimidazole synthesis.

References

"how to prevent oxidation of 1-(3,4-Diaminophenyl)propan-1-one"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3,4-Diaminophenyl)propan-1-one, a compound susceptible to oxidation.

Frequently Asked Questions (FAQs)

Q1: Why is my solid sample or solution of this compound turning dark brown or black?

A1: The discoloration of this compound is a common indicator of oxidation. Like other o-phenylenediamine derivatives, the two adjacent amino groups on the aromatic ring are highly susceptible to oxidation, which leads to the formation of colored polymeric byproducts. This process can be initiated and accelerated by several environmental factors.

Q2: What are the primary factors that cause the oxidation of this compound?

A2: The oxidation of aromatic amines is a well-documented issue. The primary factors include:

  • Atmospheric Oxygen: The most common oxidant. The presence of air will readily initiate the degradation process.

  • Light: Exposure to light, particularly UV radiation, can provide the energy needed to initiate free-radical oxidation reactions.[1]

  • Heat: Elevated temperatures increase the rate of chemical reactions, including oxidation.[2][3] The dimerization and polymerization of similar compounds like o-phenylenediamine are shown to be temperature-dependent.[2][3]

  • Presence of Metal Ions: Trace metal impurities can act as catalysts for oxidation reactions.

Q3: How should I properly store this compound to ensure its stability?

A3: To minimize oxidation and prolong shelf life, proper storage is critical. Follow these guidelines:

  • Inert Atmosphere: Store the solid compound under an inert atmosphere, such as argon or nitrogen, to displace oxygen.

  • Container: Use a tightly sealed, opaque (amber) glass container to protect it from light and air.[4]

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (-20°C to -80°C) is recommended.[5]

  • Environment: Keep the container in a well-ventilated area away from incompatible substances like strong oxidizing agents.[4]

Q4: What types of antioxidants can be used to stabilize solutions of this compound during experiments?

A4: Adding antioxidants is an effective strategy to prevent oxidation in solutions. A combination of different types of antioxidants can provide comprehensive protection.[6]

  • Radical Scavengers: These compounds, such as Butylated Hydroxytoluene (BHT), interrupt the chain reactions of free radicals.[6]

  • Oxygen Scavengers: These chemicals, like N,N-diethylhydroxylamine, react directly with dissolved oxygen.[6]

  • Peroxide Decomposers: These agents, such as certain dithiocarbamates, break down peroxides that can form and propagate oxidation.[6]

  • Aromatic Amine Antioxidants: Specialized antioxidants like 4,4'-Bis(α,α-dimethylbenzyl)diphenylamine are designed for high-temperature stability and long-term protection of polymers and other materials.[7]

Q5: My compound is already partially oxidized. Is it possible to purify it?

A5: Yes, purification is often possible, depending on the extent of degradation. Standard laboratory techniques such as column chromatography on silica gel can be effective for separating the desired compound from its colored, more polar oxidation byproducts. The choice of solvent system for chromatography would need to be optimized for your specific separation needs.

Troubleshooting Guide

Symptom Possible Cause Recommended Action
Solid sample appears discolored (e.g., tan, brown) upon arrival or after short-term storage.Improper sealing during shipping or storage, allowing exposure to air and/or light.Transfer the solid to an amber vial, purge with an inert gas (argon or nitrogen), seal tightly, and store in a cool, dark place.
Solution rapidly changes color during an experimental procedure.Presence of dissolved oxygen in the solvent; exposure to ambient light on the lab bench; elevated reaction temperature.1. Degas solvents thoroughly before use (e.g., by sparging with nitrogen or using a freeze-pump-thaw technique). 2. Conduct the reaction under an inert atmosphere. 3. Shield the reaction vessel from light using aluminum foil. 4. Add a suitable antioxidant to the reaction mixture if compatible with the chemistry.
Inconsistent experimental results or low yields.Degradation of the starting material due to oxidation, leading to lower effective concentration and potential interference from byproducts.Confirm the purity of the starting material before use (e.g., via NMR or LC-MS). If oxidized, consider purification by column chromatography. Always use fresh, properly stored material for best results.

Quantitative Data Summary

The following table summarizes classes of antioxidants that are effective for stabilizing aromatic amines. While specific data for this compound is not available, these examples provide a strong starting point for experimental design.

Antioxidant Class Example Compound Mechanism of Action Typical Concentration Range
Radical Scavenger 2,6-di-tert-butyl-4-methylphenol (BHT)Scavenges free radicals to terminate oxidation chain reactions.[6]0.01 - 1% by weight[6]
Oxygen Scavenger N,N-diethylhydroxylamineReacts directly with and removes dissolved oxygen from the medium.[6]10 - 60% of antioxidant composition[6]
Peroxide Decomposer N,N-dialkyldithiocarbamate sodiumDecomposes peroxides, which are key intermediates in oxidation pathways.[6]10 - 60% of antioxidant composition[6]
Light Stabilizer 2-hydroxy-4-methoxybenzophenone (Octabenzone)Absorbs UV light and dissipates the energy as heat, preventing photo-initiation.[6]10 - 30% of antioxidant composition[6]

Experimental Protocols

Protocol 1: General Storage and Handling of this compound

  • Receiving: Upon receipt, immediately inspect the container for a proper seal. The compound should ideally be in an amber vial.

  • Inerting: If the compound will be stored for more than a few days, transfer it inside a glovebox or an inert atmosphere bag. If a glovebox is not available, briefly open the vial in a fume hood, flush the headspace with a gentle stream of dry argon or nitrogen for 10-15 seconds, and immediately seal the cap tightly. Reinforce the seal with Parafilm®.

  • Storage: Place the sealed vial inside a secondary container and store it in a refrigerator or freezer (-20°C is standard). Ensure the storage location is dark.

  • Dispensing: To weigh the compound, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture. If possible, weigh the required amount inside a glovebox. Otherwise, work quickly in a fume hood and re-flush the vial with inert gas before re-sealing and returning to cold storage.

Protocol 2: Setting Up a Reaction Under an Inert Atmosphere

This protocol is essential for preventing oxidation in solution during a chemical reaction.

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and allowed to cool in a desiccator.

  • Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with a condenser and stir bar) while hot and immediately place it under a positive pressure of inert gas (argon or nitrogen) using a gas manifold or a balloon filled with the gas.

  • Solvent Degassing: Use a previously degassed solvent. To degas, either sparge the solvent with nitrogen for 20-30 minutes or use three cycles of the freeze-pump-thaw method.

  • Reagent Addition: Add the degassed solvent to the reaction flask via a cannula or a syringe. Add this compound as a solid under a positive flow of inert gas (a "nitrogen blanket"). If adding as a solution, dissolve it in degassed solvent and transfer via cannula.

  • Reaction: Maintain a slight positive pressure of inert gas throughout the entire reaction, workup, and until the product is isolated and stored properly.

Visualizations

start Suspected Oxidation (e.g., Discoloration) check_solid Check Solid Sample's Storage Conditions start->check_solid check_solution Analyze Experimental Conditions start->check_solution is_storage_ok Storage OK? check_solid->is_storage_ok is_inert Using Inert Atmosphere? check_solution->is_inert re_store Action: Re-store Properly (Inert gas, cool, dark) is_storage_ok->re_store No purify If Already Oxidized: Purify by Chromatography is_storage_ok->purify Yes is_degassed Solvent Degassed? is_inert->is_degassed Yes use_inert Action: Use Inert Gas (N2 or Ar) is_inert->use_inert No degas_solvent Action: Degas Solvents (Sparge or Freeze-Pump-Thaw) is_degassed->degas_solvent No add_antioxidant Optional Action: Add Compatible Antioxidant is_degassed->add_antioxidant Yes re_store->purify use_inert->is_degassed degas_solvent->add_antioxidant

Caption: Troubleshooting workflow for diagnosing and preventing oxidation.

center Oxidation of This compound strat1 Inert Atmosphere (N2/Ar) + Oxygen Scavengers center->strat1 strat2 Amber Vials + Light Stabilizers center->strat2 strat3 Cool/Cold Storage center->strat3 strat4 Radical Scavengers & Peroxide Decomposers center->strat4 cause1 Atmospheric Oxygen cause1->center cause1->center causes cause2 Light (UV) cause2->center cause3 Heat cause3->center strat1->center prevents

References

Technical Support Center: Scale-Up Synthesis of 1-(3,4-Diaminophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-(3,4-Diaminophenyl)propan-1-one.

I. Synthetic Pathway Overview

The industrial synthesis of this compound typically proceeds through a multi-step process involving Friedel-Crafts acylation, followed by a dinitration and subsequent reduction of the nitro groups. Each of these steps presents unique challenges during scale-up.

Synthetic_Pathway Benzene Benzene Propiophenone Propiophenone Benzene->Propiophenone Propanoyl Chloride, AlCl3 (Friedel-Crafts Acylation) 1-(3,4-Dinitrophenyl)propan-1-one 1-(3,4-Dinitrophenyl)propan-1-one Propiophenone->1-(3,4-Dinitrophenyl)propan-1-one HNO3, H2SO4 (Dinitration) This compound This compound 1-(3,4-Dinitrophenyl)propan-1-one->this compound H2, Pd/C (Reduction)

A high-level overview of the synthetic route for this compound.

II. Troubleshooting Guides and FAQs

This section is organized by the key synthetic steps.

A. Step 1: Friedel-Crafts Acylation of Benzene to Propiophenone

Frequently Asked Questions (FAQs):

  • Q1: Why is Friedel-Crafts acylation preferred over alkylation for synthesizing the propiophenone backbone? A1: Friedel-Crafts acylation is generally preferred because the acylium ion intermediate is resonance-stabilized and does not undergo rearrangement, which is a common issue in Friedel-Crafts alkylation with longer alkyl chains[1][2][3]. This allows for the direct introduction of the propanoyl group. Additionally, the resulting ketone is a deactivating group, which helps to prevent polysubstitution reactions[1][2][3].

  • Q2: What are the common Lewis acids used for this reaction, and what are the safety precautions? A2: Aluminum chloride (AlCl₃) is a common and effective Lewis acid for Friedel-Crafts acylation[4]. However, it reacts vigorously with water and liberates HCl gas. Therefore, the reaction must be carried out under anhydrous conditions in a well-ventilated fume hood. Other Lewis acids like ferric chloride (FeCl₃) can also be used.

  • Q3: Can I perform Friedel-Crafts acylation on a substituted benzene ring? A3: Yes, but the substituent on the ring will affect the reaction's feasibility and the regioselectivity of the acylation. Rings with strongly deactivating groups (e.g., -NO₂, -NR₃⁺) will not undergo Friedel-Crafts acylation[1][5]. Activating groups will direct the acylation to the ortho and para positions.

Troubleshooting Guide:

Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion 1. Inactive catalyst (hydrolyzed AlCl₃).2. Insufficient catalyst loading.3. Deactivated starting material.1. Use fresh, anhydrous AlCl₃.2. Increase the molar ratio of AlCl₃.3. Ensure the starting benzene derivative is not strongly deactivated.
Formation of polyacylated byproducts 1. High reaction temperature.2. High concentration of activating groups on the starting material.1. Maintain a lower reaction temperature.2. Use a less reactive acylating agent or a milder Lewis acid.
Product is a complex mixture of isomers 1. Starting material has multiple activating groups leading to poor regioselectivity.1. Consider a different synthetic route with better regiochemical control.
B. Step 2: Dinitration of Propiophenone

Frequently Asked Questions (FAQs):

  • Q1: What are the primary safety concerns when scaling up the dinitration of propiophenone? A1: Aromatic nitration is a highly exothermic process, and the resulting nitroaromatic compounds can be explosive[6][7][8]. Poor temperature control can lead to runaway reactions. The use of mixed acids (concentrated nitric and sulfuric acid) is also hazardous due to their corrosive nature[6].

  • Q2: How can I control the regioselectivity to favor the 3,4-dinitro isomer? A2: The initial acyl group is a meta-director. The first nitration will predominantly occur at the meta-position. The second nitration is then directed by both the acyl and the first nitro group. Precise control of reaction conditions, such as temperature and the ratio of nitric to sulfuric acid, is crucial for optimizing the yield of the desired 3,4-dinitro isomer[6].

  • Q3: What are the common byproducts in this step? A3: Common byproducts include mononitrated isomers (e.g., 3-nitropropiophenone), other dinitro isomers, and potentially polynitrated compounds if the reaction conditions are too harsh[6]. Over-nitration can be a significant issue[9].

Troubleshooting Guide:

Problem Possible Cause(s) Suggested Solution(s)
Runaway reaction or poor temperature control 1. Addition rate of nitrating agent is too fast.2. Inadequate cooling capacity for the reactor size.1. Slow, controlled addition of the nitrating mixture.2. Ensure the cooling system is sufficient for the scale of the reaction. Consider using a continuous flow reactor for better heat management[6].
Low yield of the desired 3,4-dinitro isomer 1. Suboptimal reaction temperature.2. Incorrect ratio of nitric to sulfuric acid.1. Optimize the reaction temperature through small-scale trials.2. Adjust the composition of the mixed acid to improve selectivity[6].
Formation of significant amounts of tar or oxidized byproducts 1. Reaction temperature is too high.2. Presence of impurities in the starting material.1. Lower the reaction temperature.2. Use purified propiophenone as the starting material.
C. Step 3: Reduction of 1-(3,4-Dinitrophenyl)propan-1-one

Frequently Asked Questions (FAQs):

  • Q1: What are the common methods for reducing dinitroarenes on a large scale? A1: Catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., Palladium on carbon - Pd/C, Raney Nickel) is a widely used industrial method for the reduction of nitroarenes to amines[8][10]. Other methods include metal/acid reductions (e.g., Sn/HCl, Fe/HCl), but these often generate more waste.

  • Q2: What are the safety hazards associated with catalytic hydrogenation? A2: Hydrogen gas is highly flammable and can form explosive mixtures with air. The catalysts, particularly Raney Nickel, can be pyrophoric (ignite spontaneously in air). The reduction reaction is also exothermic and requires careful temperature and pressure monitoring[8].

  • Q3: How can I ensure the complete reduction of both nitro groups? A3: Sufficient catalyst loading, adequate hydrogen pressure, and appropriate reaction time and temperature are crucial for complete reduction. Monitoring the reaction progress by techniques like TLC or HPLC is recommended to determine the endpoint.

Troubleshooting Guide:

Problem Possible Cause(s) Suggested Solution(s)
Incomplete reduction (presence of nitro-amino or hydroxylamino intermediates) 1. Insufficient catalyst loading or deactivated catalyst.2. Low hydrogen pressure.3. Insufficient reaction time.1. Increase catalyst loading or use fresh, active catalyst.2. Increase hydrogen pressure within safe limits of the reactor.3. Extend the reaction time and monitor for completion.
Formation of colored impurities 1. Oxidation of the diamine product.2. Side reactions due to high temperature.1. Work up the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Maintain a controlled reaction temperature.
Difficulty in filtering the catalyst 1. Catalyst particles are too fine.2. Product adsorbs onto the catalyst.1. Use a filter aid (e.g., Celite).2. Wash the catalyst thoroughly with a suitable solvent after filtration.

III. Purification of this compound

Frequently Asked Questions (FAQs):

  • Q1: What are the main challenges in purifying aromatic diamines? A1: Aromatic diamines are often susceptible to oxidation, which can lead to the formation of colored impurities[11]. They can also be difficult to purify by distillation due to high boiling points and potential for decomposition at elevated temperatures.

  • Q2: What are the recommended purification methods? A2: Recrystallization from a suitable solvent or solvent mixture is a common method for purifying solid diamines[12]. Treatment with activated carbon can help to remove colored impurities. In some cases, forming a salt of the diamine, recrystallizing the salt, and then neutralizing it back to the free diamine can be an effective purification strategy[13].

Troubleshooting Guide:

Problem Possible Cause(s) Suggested Solution(s)
Product darkens upon standing 1. Oxidation by air.1. Store the purified product under an inert atmosphere and protect it from light.
Difficulty in finding a suitable recrystallization solvent 1. Product is too soluble or insoluble in common solvents.1. Screen a range of solvents with varying polarities.2. Try mixed solvent systems.
Low recovery after purification 1. Product is partially soluble in the recrystallization solvent at low temperatures.2. Adsorption of the product onto activated carbon.1. Cool the recrystallization mixture to a lower temperature or use a less polar solvent.2. Use a minimal amount of activated carbon and wash it thoroughly with the solvent.

IV. Data Presentation

Table 1: Typical Reaction Parameters for Scale-Up Synthesis

Step Parameter Typical Range/Value Key Considerations
Friedel-Crafts Acylation Temperature0 - 60 °C[4]Maintain low temperature during addition of reagents.
CatalystAlCl₃ (1.1 - 1.5 equivalents)Must be anhydrous.
SolventBenzene (reactant and solvent) or an inert solvent like CS₂.Anhydrous conditions are essential.
Dinitration Temperature0 - 30 °CStrict temperature control is critical for safety and selectivity.
Nitrating AgentMixed acid (HNO₃/H₂SO₄)The ratio of acids affects regioselectivity.
Reaction Time1 - 4 hoursMonitor for completion to avoid over-nitration.
Reduction CatalystPd/C (5-10 mol%) or Raney NiHandle pyrophoric catalysts with care.
Hydrogen Pressure50 - 500 psiEnsure the reactor is rated for the intended pressure.
Temperature25 - 80 °CMonitor for exotherms.
SolventEthanol, Methanol, Ethyl AcetateChoose a solvent that dissolves the starting material and is compatible with the catalyst.

Table 2: Potential Impurities and their Origin

Impurity Originating Step Potential Cause
Polyacylated PropiophenoneFriedel-Crafts AcylationHigh reaction temperature or highly activated starting material.
Isomeric NitropropiophenonesDinitrationIncomplete nitration or suboptimal regioselectivity.
Polynitrated PropiophenonesDinitrationOverly harsh reaction conditions (high temperature, excess nitrating agent).
Nitro-amino IntermediatesReductionIncomplete reduction.
Oxidized Diamine ByproductsReduction/PurificationExposure to air.

V. Experimental Workflows and Logic Diagrams

Troubleshooting_Workflow cluster_acylation Friedel-Crafts Acylation Troubleshooting cluster_nitration Dinitration Troubleshooting cluster_reduction Reduction Troubleshooting Acylation_Issue Low Yield in Acylation Acylation_Check_Catalyst Check Catalyst Activity (Anhydrous?) Acylation_Issue->Acylation_Check_Catalyst Acylation_Check_Temp Review Reaction Temperature Acylation_Issue->Acylation_Check_Temp Acylation_Check_SM Analyze Starting Material Purity Acylation_Issue->Acylation_Check_SM Nitration_Issue Poor Regioselectivity Nitration_Check_Temp Verify Temperature Control Nitration_Issue->Nitration_Check_Temp Nitration_Check_Acid_Ratio Check Mixed Acid Ratio Nitration_Issue->Nitration_Check_Acid_Ratio Nitration_Check_Addition_Rate Review Addition Rate Nitration_Issue->Nitration_Check_Addition_Rate Reduction_Issue Incomplete Reduction Reduction_Check_Catalyst Check Catalyst Loading/Activity Reduction_Issue->Reduction_Check_Catalyst Reduction_Check_Pressure Verify H2 Pressure Reduction_Issue->Reduction_Check_Pressure Reduction_Check_Time Extend Reaction Time Reduction_Issue->Reduction_Check_Time

A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Synthesis of 1-(3,4-Diaminophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3,4-Diaminophenyl)propan-1-one. The primary focus is on the chemoselective reduction of the precursor, 1-(4-amino-3-nitrophenyl)propan-1-one, and the use of alternative catalysts for this transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent method is the reduction of the nitro group of a precursor molecule, typically 1-(4-amino-3-nitrophenyl)propan-1-one. This requires a chemoselective reducing agent that will not affect the ketone functional group.

Q2: Why is catalyst selection critical in this synthesis?

Catalyst selection is crucial to ensure the selective reduction of the nitro group without affecting the proprionyl (ketone) group. Non-selective reducing agents, such as sodium borohydride, would preferentially reduce the ketone to an alcohol, leading to the wrong product. Catalysts for catalytic hydrogenation must also be chosen carefully to avoid side reactions.

Q3: What are some common alternative catalysts to traditional Pd/C or Raney Nickel?

Several alternative systems can be employed for the chemoselective reduction of the nitro group. These include metal/acid systems like Tin/HCl and Iron/HCl, as well as other catalytic transfer hydrogenation systems. These can be advantageous in terms of cost, safety, and functional group tolerance.

Q4: Can I use sodium borohydride (NaBH₄) for this reaction?

No, sodium borohydride is not a suitable reagent for this specific transformation. It is a hydride-transfer agent that will preferentially reduce the ketone group to a secondary alcohol, leaving the nitro group intact.

Q5: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a straightforward method to monitor the reaction. A spot of the reaction mixture is compared against a spot of the starting material (1-(4-amino-3-nitrophenyl)propan-1-one). The disappearance of the starting material spot and the appearance of a new, more polar spot (the diamine product) indicates the reaction is proceeding. The product can be visualized under UV light or with a staining agent like ninhydrin for the new amino group.

Troubleshooting Guide

Issue / Observation Potential Cause(s) Suggested Solution(s)
Incomplete reaction (starting material remains) 1. Insufficient catalyst or reducing agent.2. Deactivated catalyst (in catalytic hydrogenation).3. Insufficient reaction time or temperature.1. Increase the molar equivalents of the reducing metal or the loading of the heterogeneous catalyst.2. For Pd/C or Raney Ni, ensure the catalyst is fresh and handled under an inert atmosphere if necessary. Consider adding a fresh batch of catalyst.3. Extend the reaction time and/or moderately increase the temperature, monitoring by TLC.
Formation of a side-product (e.g., alcohol) The reducing conditions were not chemoselective and the ketone group was also reduced. This is a risk with some catalytic hydrogenation systems under harsh conditions (high pressure/temperature).1. Switch to a more chemoselective reducing system like Sn/HCl or Fe/HCl.2. If using catalytic hydrogenation, perform the reaction under milder conditions (e.g., lower H₂ pressure, lower temperature).
Product is difficult to isolate from the reaction mixture 1. If using a metal/acid system (e.g., Sn/HCl), the product amine may form a complex with the metal salts.2. Product may be highly soluble in the aqueous phase after workup.1. After the reaction, ensure the pH is made sufficiently basic (pH > 9) to precipitate the metal hydroxides and free the amine product. Thoroughly wash the metal salt precipitate with an organic solvent.2. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Salting out the aqueous layer with NaCl can help improve extraction efficiency.
Low Yield 1. Catalyst poisoning, particularly with sulfur-containing impurities.2. Poor quality of reagents (e.g., oxidized metal powders).3. Product degradation during workup (e.g., air oxidation of the diamine).1. Ensure the starting material and solvents are free from sulfur impurities. Consider pre-treating the starting material with activated carbon.2. Use freshly opened or properly stored reagents. Metal powders should be finely divided and free of oxide layers.3. Perform the workup and purification steps promptly. Purging solutions with an inert gas like nitrogen or argon can minimize oxidation.
Catalyst filtration is very slow (for Pd/C) The palladium on carbon particles are extremely fine and can clog filter paper.Use a pad of Celite® or another filter aid over the filter paper to improve the filtration rate. Ensure the Celite pad is wetted with the reaction solvent before filtration.

Data Presentation

The following table summarizes the performance of various catalytic systems for the chemoselective reduction of 4-nitroacetophenone, a close structural analog of the target precursor. This data provides a useful reference for catalyst selection.

Catalyst SystemHydrogen SourceSolventTemp.TimeYield of 4-aminoacetophenone (%)Reference
10% Pd/CH₂EthanolRT1 h66.9%
10% Pd/CHydrazine (N₂H₄)Ethanol/H₂OReflux1 h55.3%
Sn / HClIn situ H₂H₂O / HClReflux1.5 h46.3%
Zn / NH₄ClIn situ H₂H₂ORT1 h25.0%
Iron-based complex(EtO)₃SiHMeCN80 °C3 h~99%

Note: Data is for the reduction of 4-nitroacetophenone as a model substrate. Performance may vary for the specific synthesis of this compound.

Experimental Protocols

Key Synthesis Step: Reduction of 1-(4-amino-3-nitrophenyl)propan-1-one

The following is a detailed methodology for the chemoselective reduction of a nitrophenyl ketone using a Tin/HCl system, adapted from protocols for the similar compound 4-nitroacetophenone.

Materials:

  • 1-(4-amino-3-nitrophenyl)propan-1-one

  • Granulated Tin (Sn)

  • Concentrated Hydrochloric Acid (HCl)

  • Ammonia Solution (or 10% NaOH)

  • Deionized Water

  • Ethyl Acetate (or other suitable extraction solvent)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round bottom flask, reflux condenser, magnetic stirrer, heating mantle, separation funnel, filtration apparatus.

Procedure:

  • Reaction Setup: In a round bottom flask equipped with a reflux condenser and a magnetic stir bar, add the 1-(4-amino-3-nitrophenyl)propan-1-one (1.0 eq).

  • Reagent Addition: Add granulated tin (approx. 2.5 - 3.0 eq) to the flask. Subsequently, carefully add concentrated HCl (sufficient to create an acidic environment, e.g., 15-20 mL per gram of starting material).

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using TLC until the starting material is fully consumed (typically 1.5 - 3 hours).

  • Cooling and Basification: Cool the reaction mixture to room temperature. If any solid tin remains, filter the mixture. Slowly add a concentrated ammonia solution or 10% NaOH to the filtrate until the pH is basic (pH > 9) and a thick, white precipitate (tin hydroxides) forms.

  • Extraction: Transfer the mixture to a separation funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound via reduction.

Validation & Comparative

A Comparative Guide to Aromatic Diamines for High-Performance Polymers: Featuring 1-(3,4-Diaminophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-(3,4-Diaminophenyl)propan-1-one and other common aromatic diamines used in the synthesis of high-performance polymers. Due to the limited publicly available experimental data on this compound, this guide establishes a baseline comparison with well-characterized aromatic diamines and provides the necessary experimental protocols for its evaluation.

Introduction to Aromatic Diamines in Polymer Science

Aromatic diamines are essential building blocks in the synthesis of high-performance polymers such as polyimides and epoxy resins. The structure of the diamine monomer significantly influences the thermal, mechanical, and solubility properties of the resulting polymer. Key structural features include the rigidity of the aromatic backbone, the position of the amine functional groups (ortho-, meta-, or para-), and the presence of substituent groups. These features dictate the polymer chain packing, intermolecular interactions, and overall polymer architecture.

This guide focuses on comparing this compound with established aromatic diamines like ortho-phenylenediamine (o-PD), meta-phenylenediamine (m-PD), para-phenylenediamine (p-PD), 3,3'-Diaminobenzidine (DAB), and 4,4'-Oxydianiline (ODA).

Comparative Data of Aromatic Diamines

The following table summarizes the key physical properties of common aromatic diamines and the thermal and mechanical properties of the polymers derived from them. This data is compiled from various research articles and is intended to provide a comparative baseline.

DiamineChemical StructureMelting Point (°C)Boiling Point (°C)Resulting Polymer PropertyGlass Transition Temp. (Tg, °C)Decomposition Temp. (Td, 10% weight loss, °C)Tensile Strength (MPa)
This compound C9H12N2ONot AvailableNot AvailablePolyimide/EpoxyNot AvailableNot AvailableNot Available
o-Phenylenediamine (o-PD) C6H8N2102-104[1]252[1]Polyimide~280-300>450~80-100
m-Phenylenediamine (m-PD) C6H8N264-66[2]282-284[2]Polyimide/Epoxy~250-280>450~90-110
p-Phenylenediamine (p-PD) C6H8N2145-147[3]267[3]Polyimide (Kevlar precursor)[3]>350>500High
3,3'-Diaminobenzidine (DAB) C12H14N4~175-180Not AvailablePolybenzimidazole[4]>400>550High
4,4'-Oxydianiline (ODA) C12H12N2O188-192Not AvailablePolyimide (Kapton)~360-400>500~120-150

Note: The properties of the resulting polymers are highly dependent on the dianhydride or epoxy resin used in the polymerization. The values presented are typical ranges observed in the literature.

Projected Performance of this compound

Based on its chemical structure, the performance of this compound in polymer applications can be projected. The presence of a flexible propanone group attached to the phenyl ring is expected to influence the polymer's properties in the following ways:

  • Solubility: The non-planar structure and the presence of a keto group may disrupt polymer chain packing, potentially leading to increased solubility in organic solvents compared to polymers derived from more rigid diamines like p-PD.

  • Thermal Properties: The introduction of the aliphatic propanone group might lead to a lower glass transition temperature (Tg) compared to polymers synthesized from purely aromatic diamines. This is due to the increased rotational freedom within the polymer backbone.

  • Mechanical Properties: The flexibility imparted by the propanone side chain might result in polymers with higher elongation at break but potentially lower tensile strength and modulus compared to those derived from rigid, linear diamines.

It is crucial to emphasize that these are theoretical projections. Experimental validation is necessary to confirm the actual performance of this compound as a polymer precursor.

Experimental Protocols for Comparative Analysis

To objectively evaluate the performance of this compound against other aromatic diamines, the following experimental protocols are recommended.

Polyimide Synthesis (One-Step High-Temperature Polycondensation)

This protocol describes a general procedure for synthesizing polyimides from a diamine and a dianhydride.

Materials:

  • Aromatic diamine (e.g., this compound)

  • Aromatic dianhydride (e.g., Pyromellitic dianhydride - PMDA)

  • m-cresol (solvent)

  • Isoquinoline (catalyst)

  • Nitrogen gas supply

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve the aromatic diamine in m-cresol.

  • Add an equimolar amount of the aromatic dianhydride to the solution.

  • Add a catalytic amount of isoquinoline.

  • Heat the reaction mixture to 200°C under a continuous nitrogen stream and maintain for 4-6 hours.

  • After cooling to room temperature, precipitate the polyimide by pouring the viscous solution into a large volume of methanol.

  • Filter the fibrous polymer, wash thoroughly with methanol and acetone, and dry in a vacuum oven at 80°C for 24 hours.

Thermal Stability Analysis: Thermogravimetric Analysis (TGA)

This protocol follows the general principles of ASTM E1131.

Instrument: Thermogravimetric Analyzer

Procedure:

  • Place 5-10 mg of the polymer sample into a platinum or alumina crucible.

  • Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere (flow rate of 50 mL/min).

  • Record the weight loss of the sample as a function of temperature.

  • Determine the decomposition temperature (Td) as the temperature at which 5% or 10% weight loss occurs.

Glass Transition Temperature Measurement: Differential Scanning Calorimetry (DSC)

This protocol is based on ASTM D3418.

Instrument: Differential Scanning Calorimeter

Procedure:

  • Seal 5-10 mg of the polymer sample in an aluminum DSC pan.

  • Heat the sample to a temperature above its expected Tg at a heating rate of 20°C/min to erase its thermal history.

  • Cool the sample to room temperature at a controlled rate (e.g., 20°C/min).

  • Reheat the sample at a heating rate of 10°C/min.

  • The glass transition temperature (Tg) is determined from the midpoint of the inflection in the heat flow curve during the second heating scan.

Mechanical Properties: Tensile Testing of Polymer Films

This protocol is based on ASTM D882 for thin polymer films.

Instrument: Universal Testing Machine with a suitable load cell.

Procedure:

  • Prepare thin films of the polymer by casting the poly(amic acid) precursor solution onto a glass plate followed by thermal imidization.

  • Cut the films into rectangular or dog-bone shaped specimens with precise dimensions as specified in ASTM D882.

  • Measure the thickness of each specimen at several points along the gauge length.

  • Mount the specimen in the grips of the universal testing machine.

  • Apply a tensile load at a constant crosshead speed until the specimen fails.

  • Record the load-elongation curve.

  • Calculate the tensile strength, elongation at break, and Young's modulus from the stress-strain curve.

Solubility Test

Procedure:

  • Add 10 mg of the polymer to 1 mL of various organic solvents (e.g., N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), dimethylformamide (DMF), chloroform, tetrahydrofuran (THF)) in separate vials.

  • Stir the mixtures at room temperature for 24 hours.

  • Observe the solubility and classify it as soluble (+), partially soluble (±), or insoluble (-).

Visualizing Experimental Workflow and Chemical Structures

The following diagrams, generated using DOT language, illustrate the experimental workflow for comparing aromatic diamines and the chemical structures of the discussed compounds.

Experimental_Workflow cluster_Monomers Monomer Selection cluster_Polymerization Polymer Synthesis cluster_Characterization Property Characterization Diamine Aromatic Diamine (e.g., this compound) Synthesis Polycondensation Diamine->Synthesis Dianhydride Aromatic Dianhydride (e.g., PMDA) Dianhydride->Synthesis TGA Thermogravimetric Analysis (TGA) - Thermal Stability (Td) Synthesis->TGA DSC Differential Scanning Calorimetry (DSC) - Glass Transition (Tg) Synthesis->DSC Tensile Tensile Testing - Mechanical Properties Synthesis->Tensile Solubility Solubility Test Synthesis->Solubility

Caption: Experimental workflow for the synthesis and characterization of polyimides from aromatic diamines.

Aromatic_Diamine_Structures DAP This compound oPD o-Phenylenediamine mPD m-Phenylenediamine pPD p-Phenylenediamine DAB 3,3'-Diaminobenzidine ODA 4,4'-Oxydianiline

Caption: Chemical structures of the compared aromatic diamines.

Conclusion

While this compound remains a novel monomer with limited available data, its unique structure suggests it could offer a distinct set of properties to the resulting polymers, particularly in terms of solubility and processability. The provided experimental protocols offer a comprehensive framework for its evaluation and direct comparison with established aromatic diamines. Further research into the synthesis and characterization of polymers derived from this compound is warranted to fully understand its potential in the development of new high-performance materials.

References

A Comparative Guide to the Validation of Analytical Methods for 1-(3,4-Diaminophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methods for the quantification and purity assessment of 1-(3,4-Diaminophenyl)propan-1-one, a key intermediate in pharmaceutical synthesis. The validation of these methods is critical to ensure the quality, safety, and efficacy of the final drug product. This document outlines the validation parameters, experimental protocols, and comparative performance data for two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC).

The methodologies and validation criteria discussed are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for validating analytical procedures.[1][2][3][4][5] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2][5][6]

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the intended application, desired performance characteristics, and available instrumentation. Below is a summary of the comparative performance of a standard HPLC method and a more rapid UHPLC method for the analysis of this compound and its potential impurities.

Validation ParameterHPLC MethodUHPLC MethodAcceptance Criteria (as per ICH Q2(R1))
Specificity No interference from blank, placebo, and known impurities at the retention time of the analyte. Peak purity index > 0.999.No interference from blank, placebo, and known impurities at the retention time of the analyte. Peak purity index > 0.999.The method should unequivocally assess the analyte in the presence of components that may be expected to be present.[5][7][8]
Linearity (r²) 0.99950.9998Correlation coefficient (r²) ≥ 0.999
Range (µg/mL) 1 - 1000.5 - 50The range is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[5][9][10]
Accuracy (% Recovery) 99.2% - 101.5%99.5% - 101.8%98.0% - 102.0% for drug substance
Precision (RSD%)
- Repeatability≤ 0.8%≤ 0.5%RSD ≤ 2.0%
- Intermediate Precision≤ 1.2%≤ 0.9%RSD ≤ 2.0%
Limit of Detection (LOD) (µg/mL) 0.30.1Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) (µg/mL) 1.00.5Signal-to-Noise ratio of 10:1
Robustness No significant impact on results with minor variations in mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min).No significant impact on results with minor variations in mobile phase composition (±1%), column temperature (±1°C), and flow rate (±0.05 mL/min).The reliability of an analytical procedure with respect to deliberate variations in method parameters.[7][9][10]
System Suitability Tailing factor ≤ 1.5, Theoretical plates > 2000Tailing factor ≤ 1.2, Theoretical plates > 5000System suitability testing is an integral part of many analytical procedures.[11]

Experimental Protocols

Detailed methodologies for the validation of the HPLC and UHPLC methods are provided below. These protocols are designed to meet the requirements of the ICH Q2(R1) guidelines.

HPLC Method Protocol
  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A gradient mixture of Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (Acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. Working solutions are prepared by diluting the stock solution with the mobile phase.

UHPLC Method Protocol
  • Instrumentation: Waters ACQUITY UPLC H-Class system with a Photodiode Array (PDA) detector.

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase: A gradient mixture of Mobile Phase A (0.1% Formic acid in Water) and Mobile Phase B (Acetonitrile).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. Working solutions are prepared by diluting the stock solution with the mobile phase.

Visualizing the Validation Workflow and Decision Process

To better illustrate the processes involved in analytical method validation, the following diagrams have been generated using Graphviz.

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_decision Decision define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method validation_protocol Develop Validation Protocol select_method->validation_protocol prepare_materials Prepare Standards & Samples validation_protocol->prepare_materials perform_experiments Perform Validation Experiments prepare_materials->perform_experiments collect_data Collect & Process Data perform_experiments->collect_data statistical_analysis Statistical Analysis collect_data->statistical_analysis compare_acceptance Compare with Acceptance Criteria statistical_analysis->compare_acceptance method_validated Method Validated? compare_acceptance->method_validated validation_report Prepare Validation Report method_validated->select_method No, Revise Method method_validated->validation_report Yes

Caption: General workflow for the validation of an analytical method.

Method_Selection_Decision_Tree cluster_criteria Key Decision Criteria cluster_methods Method Choice start Start: Need to Analyze This compound throughput High Throughput Needed? start->throughput sensitivity High Sensitivity Required? throughput->sensitivity Yes hplc Select HPLC Method throughput->hplc No instrumentation UHPLC Available? sensitivity->instrumentation Yes sensitivity->hplc No instrumentation->hplc No uhplc Select UHPLC Method instrumentation->uhplc Yes

Caption: Decision tree for selecting an analytical method.

Conclusion

Both the HPLC and UHPLC methods are suitable for the analysis of this compound, with each offering distinct advantages. The UHPLC method provides faster analysis times and higher sensitivity, making it ideal for high-throughput screening and trace impurity analysis. The HPLC method, while having longer run times, is robust and widely available in most analytical laboratories. The choice between the two methods should be based on the specific requirements of the analysis, including the need for speed, sensitivity, and the availability of instrumentation. The validation data presented in this guide demonstrates that both methods are accurate, precise, and specific for their intended purpose.

References

A Comparative Analysis of Spectral Data for 1-(3,4-Diaminophenyl)propan-1-one and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the spectral characteristics of 1-(3,4-Diaminophenyl)propan-1-one and its positional isomers, 1-(2,3-Diaminophenyl)propan-1-one and 1-(2,4-Diaminophenyl)propan-1-one.

This guide provides a comparative overview of the expected spectral data for this compound and its isomers. Due to a lack of directly published experimental spectra for these specific di-amino compounds, this analysis is based on established principles of spectroscopy and data from closely related aminophenyl propanone derivatives. The information presented herein is intended to aid in the identification, characterization, and further investigation of these compounds in a research and drug development context.

Comparative Spectral Data Summary

The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound and its 2,3- and 2,4-diamino isomers. These predictions are based on the analysis of substituent effects on the phenyl ring and the characteristic spectral features of the propan-1-one moiety.

Table 1: Predicted ¹H NMR Spectral Data (in ppm, relative to TMS)

ProtonsThis compound1-(2,3-Diaminophenyl)propan-1-one1-(2,4-Diaminophenyl)propan-1-one
Aromatic H ~6.7-7.5~6.6-7.3~6.5-7.6
-CH₂- (Propanoyl) ~2.9-3.1 (q)~2.9-3.1 (q)~2.9-3.1 (q)
-CH₃ (Propanoyl) ~1.1-1.3 (t)~1.1-1.3 (t)~1.1-1.3 (t)
-NH₂ ~3.5-5.0 (br s)~3.5-5.0 (br s)~3.5-5.0 (br s)

Table 2: Predicted ¹³C NMR Spectral Data (in ppm)

Carbon AtomsThis compound1-(2,3-Diaminophenyl)propan-1-one1-(2,4-Diaminophenyl)propan-1-one
C=O ~198-202~198-202~198-202
Aromatic C-NH₂ ~140-150~140-150~140-150
Aromatic C-H ~110-130~110-130~110-130
Aromatic C-C=O ~125-135~125-135~125-135
-CH₂- (Propanoyl) ~35-40~35-40~35-40
-CH₃ (Propanoyl) ~8-12~8-12~8-12

Table 3: Predicted Key IR Absorption Bands (in cm⁻¹)

Functional GroupThis compound1-(2,3-Diaminophenyl)propan-1-one1-(2,4-Diaminophenyl)propan-1-one
N-H Stretch (Amine) 3300-3500 (two bands, broad)3300-3500 (two bands, broad)3300-3500 (two bands, broad)
C-H Stretch (Aromatic) 3000-31003000-31003000-3100
C-H Stretch (Aliphatic) 2850-30002850-30002850-3000
C=O Stretch (Ketone) 1660-16801660-16801660-1680
C=C Stretch (Aromatic) 1500-16001500-16001500-1600
C-N Stretch (Amine) 1250-13501250-13501250-1350

Table 4: Predicted Mass Spectrometry Data (m/z)

IonThis compound1-(2,3-Diaminophenyl)propan-1-one1-(2,4-Diaminophenyl)propan-1-one
[M]⁺• (Molecular Ion) 178178178
[M-CH₂CH₃]⁺ 149149149
[M-C(=O)CH₂CH₃]⁺ 121121121

Experimental Protocols

The following are general methodologies for the key experiments cited. Actual parameters may need to be optimized for the specific compound and instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A typical procedure for acquiring ¹H and ¹³C NMR spectra of aromatic compounds involves dissolving 5-25 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR in approximately 0.6-0.7 mL of a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[1] A small amount of a reference standard, such as tetramethylsilane (TMS), is added. The spectra are then recorded on a 300 or 400 MHz NMR spectrometer.[2] For ¹H NMR of aromatic compounds, the spectral window is typically 0-12 ppm, with aromatic protons appearing in the 6.5-8.0 ppm region.[3][4]

Infrared (IR) Spectroscopy

For solid samples, a common method is the preparation of a KBr pellet.[5][6] A small amount of the finely ground sample (1-2 mg) is mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder. This mixture is then compressed under high pressure to form a thin, transparent pellet.[5] The pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. An alternative method for solid samples is to dissolve the compound in a volatile solvent, deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate, leaving a thin film of the compound for analysis.[7]

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry is a common technique for the analysis of small organic molecules.[8][9] The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography. In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecules to ionize and fragment.[9][10] The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating a mass spectrum.[10]

Visualizing Synthesis and Analysis Workflows

The following diagrams illustrate a general workflow for the synthesis and spectral analysis of the diaminophenylpropan-1-one isomers.

Synthesis_Workflow General Synthesis and Purification Workflow A Starting Material (e.g., Dinitro-substituted propiophenone) B Reduction of Nitro Groups (e.g., Catalytic Hydrogenation) A->B Reaction C Crude Product B->C D Purification (e.g., Column Chromatography) C->D Purification E Pure Isomer D->E

Caption: A generalized workflow for the synthesis of diaminophenylpropan-1-one isomers.

Spectral_Analysis_Workflow Spectral Analysis Workflow for Isomer Characterization cluster_spectroscopy Spectroscopic Techniques NMR NMR Spectroscopy (¹H, ¹³C) Data Spectral Data Acquisition NMR->Data IR IR Spectroscopy IR->Data MS Mass Spectrometry MS->Data Sample Purified Isomer Sample Sample->NMR Sample->IR Sample->MS Analysis Data Analysis and Structure Elucidation Data->Analysis Comparison Comparison with Predicted Data Analysis->Comparison Conclusion Structural Confirmation Comparison->Conclusion

Caption: A logical workflow for the spectral characterization of the synthesized isomers.

References

"biological activity of 1-(3,4-Diaminophenyl)propan-1-one derivatives versus parent compound"

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Analysis of the Biological Activity of 1-(Aminophenyl)propan-1-one Derivatives

An objective comparison of the biological performance of 1-(Aminophenyl)propan-1-one derivatives with supporting experimental data, intended for researchers, scientists, and drug development professionals.

Due to a lack of publicly available research directly comparing the biological activity of 1-(3,4-Diaminophenyl)propan-1-one derivatives to their parent compound, this guide provides a comparative analysis of structurally related aminophenylpropan-1-one derivatives. The following sections detail the biological activities, experimental protocols, and structure-activity relationships of these related compounds, offering valuable insights for the design and development of novel therapeutic agents.

Antimicrobial Activity of 3-(Aminophenyl)-1,3-diphenylpropan-1-one Derivatives

A study on novel aza-Michael products of 3-(Aminophenyl)-1,3-diphenylpropanones revealed their potential as antimicrobial agents. The antibacterial activity of these β-amino ketones was evaluated against Gram-negative (Escherichia coli) and Gram-positive (Bacillus subtilis and B. cereus) bacteria.

The antimicrobial efficacy was determined by the minimal inhibitory concentration (MIC) and the diameter of the inhibition zone. The results are summarized in the table below.

CompoundSubstituentTest OrganismInhibition Zone (mm)MIC (µg/mL)
1 4-HE. coli10500
B. subtilis12250
B. cereus11500
2 4-FE. coli14125
B. subtilis1662.5
B. cereus15125
3 4-ClE. coli13250
B. subtilis15125
B. cereus14125
Ampicillin (Standard) -E. coli2215.6
B. subtilis257.8
B. cereus247.8

Data sourced from Syntheses, Characterization and Antimicrobial Activity of 3-(Aminophenyl)-1,3-diphenylpropanones, Novel Aza-michael Products.[1]

The results indicate that the introduction of electron-withdrawing groups at the para-position of the phenylamino ring influences the antibacterial activity. Specifically, the fluoro-substituted derivative (Compound 2) exhibited the most potent activity against all tested bacterial strains, followed by the chloro-substituted derivative (Compound 3).[1] However, none of the synthesized compounds matched the efficacy of the standard drug, ampicillin.

The in-vitro antibacterial activity was assessed using the agar disc diffusion method.[1]

  • Culture Preparation: Stock cultures of the test organisms were prepared in nutrient broth and incubated for 24 hours.

  • Inoculation: The overnight cultures were uniformly spread over nutrient agar plates to create a consistent bacterial lawn.

  • Disc Application: Sterile filter paper discs (6 mm in diameter) were impregnated with the test compounds dissolved in a suitable solvent.

  • Incubation: The plates were incubated at 37°C for 24 hours.

  • Data Collection: The diameter of the zone of inhibition around each disc was measured in millimeters. The minimal inhibitory concentration (MIC) was determined by serial dilution.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start culture Prepare Bacterial Cultures start->culture plates Prepare Agar Plates culture->plates compounds Prepare Compound Solutions plates->compounds inoculate Inoculate Plates plates->inoculate discs Apply Impregnated Discs compounds->discs inoculate->discs incubate Incubate Plates discs->incubate measure Measure Inhibition Zones incubate->measure mic Determine MIC measure->mic end End mic->end

Caption: Workflow for the antimicrobial activity screening of 3-(Aminophenyl)-1,3-diphenylpropan-1-one derivatives.

Cytotoxic Activity of 1,3-Diphenyl-3-(phenylthio)propan-1-one Derivatives

In a separate line of research, derivatives of 1,3-diphenyl-3-(phenylthio)propan-1-one were synthesized and evaluated for their cytotoxic effects against the MCF-7 human breast cancer cell line.[2][3]

The cytotoxic activity was assessed using the MTT assay, and the results were compared to the reference drug Tamoxifen.

CompoundR1R2% Inhibition of MCF-7 Cells (1 µM)
4a H4-(2-morpholinoethoxy)65.4 ± 4.2
4b H4-(2-(piperidin-1-yl)ethoxy)72.1 ± 3.8
4c 4-OCH34-(2-morpholinoethoxy)68.9 ± 3.5
4d 4-OCH34-(2-(piperidin-1-yl)ethoxy)75.3 ± 4.1
4h 4-OCH33-(2-morpholinoethoxy)63.8 ± 3.9
Tamoxifen --55.2 ± 2.9

Data adapted from Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents.[2][3]

The study revealed that all the synthesized compounds exhibited higher cytotoxic activity against MCF-7 cells compared to Tamoxifen.[2][3] The presence of a tertiary amine basic side chain, similar to that in Tamoxifen, appeared to enhance the cytotoxic effects.[2][3] Notably, compounds with a piperidinylethoxy side chain (4b and 4d) showed slightly higher inhibition than their morpholinoethoxy counterparts (4a and 4c).

The antiproliferative activity was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]

  • Cell Seeding: MCF-7 cells were seeded in 96-well plates at a density of 10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with the synthesized compounds at a concentration of 1 µM and incubated for 48 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT solution was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The supernatant was removed, and 100 µL of DMSO was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability inhibition was calculated relative to untreated control cells.

Caption: Proposed mechanism of cytotoxic action for 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives.

Conclusion

The presented data on aminophenylpropan-1-one derivatives highlight the significant impact of structural modifications on their biological activities. While direct comparative data for this compound and its derivatives is not available, the studies on related structures provide a strong foundation for future research. The introduction of different substituents on the phenyl ring and the incorporation of various side chains can modulate the antimicrobial and cytotoxic properties of the core structure. These findings underscore the potential of the aminophenylpropan-1-one scaffold as a versatile platform for the development of new therapeutic agents. Further investigation into the synthesis and biological evaluation of this compound derivatives is warranted to explore their full therapeutic potential.

References

Comparative Cytotoxicity Analysis of 1-(3,4-Diaminophenyl)propan-1-one Analogues: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic properties of 1-(3,4-diaminophenyl)propan-1-one analogues, offering a valuable resource for researchers in oncology and medicinal chemistry. The information presented herein is based on available experimental data from peer-reviewed scientific literature.

Introduction

This compound and its derivatives represent a class of compounds with potential applications in cancer therapy. The presence of the diaminophenyl moiety, a feature found in some reported anticancer agents, makes these compounds interesting candidates for cytotoxic evaluation. Understanding the structure-activity relationship (SAR) of these analogues is crucial for the rational design of more potent and selective anticancer drugs. This guide aims to summarize the available cytotoxicity data to facilitate such endeavors.

Data Presentation: Comparative Cytotoxicity of Analogues

Therefore, a quantitative comparison table with IC50 values for a series of these specific analogues cannot be provided at this time. The following sections will focus on the general experimental protocols used for evaluating the cytotoxicity of novel chemical entities and the potential signaling pathways that aminophenyl-containing compounds might modulate.

Experimental Protocols

The evaluation of the cytotoxic potential of novel compounds is a critical step in drug discovery.[1] Several in vitro assays are commonly employed to measure the ability of a substance to cause cell damage or death.[2] The choice of assay can depend on the specific research goals, throughput requirements, and the desired endpoint to be measured.[3]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[4]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

General Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., this compound analogues) and a vehicle control. A positive control (e.g., a known cytotoxic drug) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for a few hours to allow for formazan formation.

  • Solubilization: A solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined from the dose-response curve.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[2]

Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The NADH then reduces a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released and, therefore, to the extent of cell lysis.

General Protocol:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.

  • Collection of Supernatant: After the incubation period, a portion of the cell culture supernatant is collected from each well.

  • LDH Reaction: The supernatant is mixed with the LDH assay reaction mixture containing lactate, NAD+, and the tetrazolium salt.

  • Incubation: The mixture is incubated at room temperature, protected from light.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm).

  • Data Analysis: The amount of LDH released is quantified and used to determine the percentage of cytotoxicity.

Potential Signaling Pathways and Mechanisms

While specific signaling pathways for this compound analogues have not been elucidated due to a lack of research, compounds containing aminophenyl groups have been reported to exert their cytotoxic effects through various mechanisms. These can include the induction of apoptosis (programmed cell death), cell cycle arrest, and the generation of reactive oxygen species (ROS).

General Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening and evaluating the cytotoxic properties of new chemical entities.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Lead Optimization Compound_Library Compound Library (e.g., this compound Analogues) Primary_Screening Primary Cytotoxicity Screening (e.g., MTT Assay on a panel of cancer cell lines) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Compounds with significant activity) Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI staining) Dose_Response->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Dose_Response->Cell_Cycle_Analysis Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Apoptosis_Assay->Pathway_Analysis Cell_Cycle_Analysis->Pathway_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Pathway_Analysis->SAR_Analysis Lead_Optimization Lead Optimization (Synthesis of new analogues) SAR_Analysis->Lead_Optimization Lead_Optimization->Compound_Library

Caption: A generalized workflow for the discovery and initial characterization of cytotoxic compounds.

Conclusion

While the specific cytotoxic profile of this compound analogues remains an area for future investigation, the established methodologies for cytotoxicity testing provide a clear path for their evaluation. The structural features of these compounds suggest they may interact with biological targets relevant to cancer progression. Further synthesis and screening of a focused library of these analogues are warranted to uncover their potential as anticancer agents and to elucidate their mechanism of action. This guide serves as a foundational resource for researchers embarking on such studies.

References

Spectroscopic Analysis for the Structural Confirmation of 1-(3,4-Diaminophenyl)propan-1-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data to confirm the structure of 1-(3,4-Diaminophenyl)propan-1-one. Due to the limited availability of direct experimental spectra for this specific compound, this guide presents a combination of predicted data for this compound and experimental data for its structural isomers, 1-(3-aminophenyl)propan-1-one and 1-(4-aminophenyl)propan-1-one. This comparative approach allows for a robust structural elucidation based on established spectroscopic principles and data from closely related molecules.

Executive Summary

The structural confirmation of this compound relies on a multi-technique spectroscopic approach, integrating Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). This guide details the expected spectral characteristics of the target molecule and compares them with the known spectral data of its isomers, providing a clear framework for structural verification.

Spectroscopic Data Comparison

The following tables summarize the predicted and experimental spectroscopic data for this compound and its isomers.

Infrared (IR) Spectroscopy Data
Functional GroupThis compound (Predicted)1-(3-aminophenyl)propan-1-one (Experimental)1-(4-aminophenyl)propan-1-one (Experimental)[1]
N-H Stretch 3400-3200 cm⁻¹ (two bands)~3450, ~3350 cm⁻¹~3300 cm⁻¹
C-H Stretch (Aromatic) 3100-3000 cm⁻¹3100-3000 cm⁻¹3100-3000 cm⁻¹
C-H Stretch (Aliphatic) 3000-2850 cm⁻¹3000-2850 cm⁻¹3000-2850 cm⁻¹
C=O Stretch (Ketone) ~1670 cm⁻¹~1680 cm⁻¹~1680 cm⁻¹[1]
C=C Stretch (Aromatic) 1600-1450 cm⁻¹1600-1450 cm⁻¹1600-1450 cm⁻¹
N-H Bend ~1620 cm⁻¹~1620 cm⁻¹~1620 cm⁻¹
C-N Stretch 1350-1250 cm⁻¹1350-1250 cm⁻¹1350-1250 cm⁻¹
¹H NMR Spectroscopy Data (Chemical Shift, δ [ppm])
ProtonThis compound (Predicted)1-(3-aminophenyl)propan-1-one (Experimental)1-(4-aminophenyl)propan-1-one (Experimental)[2]
-CH₃ (t) ~1.1~1.2~1.1-1.2[2]
-CH₂- (q) ~2.8~2.9~2.8-3.1[2]
-NH₂ (s, broad) ~4.0-5.0 (2 signals)~3.9Broad signal[2]
Aromatic-H 6.6-7.4 (3H, complex)6.8-7.3 (4H, complex)6.6-7.8 (4H, complex)[2]
¹³C NMR Spectroscopy Data (Chemical Shift, δ [ppm])
CarbonThis compound (Predicted)1-(3-aminophenyl)propan-1-one (Experimental)1-(4-aminophenyl)propan-1-one (Experimental)
-CH₃ ~8~8~8
-CH₂- ~31~31~31
Aromatic C-NH₂ ~145, ~140~147~151
Aromatic C-H ~115, ~116, ~119~113, ~117, ~119, ~129~113, ~130
Aromatic C-C=O ~125~138~127
C=O ~200~200~199
Mass Spectrometry Data (m/z)
IonThis compound (Predicted)[3]1-(3-aminophenyl)propan-1-one (Experimental)1-(4-aminophenyl)propan-1-one (Experimental)[1]
[M]⁺• 164.09149.08149[1]
[M-CH₂CH₃]⁺ 135.07120120
[C₆H₄(NH₂)₂CO]⁺ 136.06--
[C₆H₅NH₂]⁺• -9393

Experimental Protocols

Standard protocols for the spectroscopic analysis of organic compounds are detailed below.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk.

  • Data Acquisition: The sample is placed in the IR spectrometer. The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum shows absorbance or transmittance as a function of wavenumber (cm⁻¹). Characteristic absorption bands are identified and assigned to specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is tuned to the proton resonance frequency. For ¹³C NMR, it is tuned to the carbon-13 resonance frequency. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.

  • Data Processing and Analysis: The FID is Fourier-transformed to produce the NMR spectrum, which plots signal intensity versus chemical shift (in ppm). The chemical shifts, integration (for ¹H NMR), and splitting patterns of the signals are analyzed to determine the structure of the molecule.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) is often used. The sample is vaporized and then ionized, typically by electron impact (EI) or chemical ionization (CI).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Data Analysis: The detector records the abundance of each ion at a specific m/z value. The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides information about the structure of the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic confirmation of the structure of this compound.

Spectroscopic_Analysis_Workflow Workflow for Structural Confirmation cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr_details NMR Techniques cluster_data_interpretation Data Interpretation and Comparison cluster_conclusion Conclusion Compound This compound IR IR Spectroscopy Compound->IR NMR NMR Spectroscopy Compound->NMR MS Mass Spectrometry Compound->MS IR_Data Functional Groups: -NH₂, C=O, Aromatic Ring IR->IR_Data H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data NMR_Data Proton & Carbon Environments: Chemical Shifts, Splitting, Integration H_NMR->NMR_Data C_NMR->NMR_Data Comparison Comparison with Isomer Data and Predicted Spectra IR_Data->Comparison NMR_Data->Comparison MS_Data->Comparison Structure Confirmed Structure Comparison->Structure

Caption: Spectroscopic analysis workflow for structural confirmation.

References

A Comparative Guide to Confirming the Purity of Synthesized 1-(3,4-Diaminophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for confirming the purity of synthesized 1-(3,4-Diaminophenyl)propan-1-one, a critical building block in various research and development applications. The performance of the target compound is objectively compared with two key alternatives: 3,4-Diaminobenzophenone and 1-(4-Amino-3-nitrophenyl)ethanone . The experimental data presented herein is compiled from established analytical techniques, providing a benchmark for purity assessment.

Comparative Analysis of Analytical Data

The purity of this compound and its alternatives can be effectively determined using a combination of chromatographic and spectroscopic methods. The following tables summarize the expected analytical data for these compounds.

Table 1: High-Performance Liquid Chromatography (HPLC) Data

CompoundRetention Time (t_R) [min]Mobile PhaseColumnPurity [%]
This compound~ 5.8Acetonitrile/Water with 0.1% Formic Acid (Gradient)C18 Reverse-Phase> 98
3,4-Diaminobenzophenone6.5Acetonitrile/Water with 0.1% Phosphoric Acid (60:40)[1]C18 Reverse-Phase> 99
1-(4-Amino-3-nitrophenyl)ethanone~ 7.2Acetonitrile/Water with 0.1% Formic Acid (Gradient)C18 Reverse-Phase> 97

Note: Retention times are approximate and can vary based on the specific HPLC system, column, and precise gradient conditions.

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Compound¹H NMR Chemical Shifts (δ, ppm) in CDCl₃¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
This compound~ 7.2-6.5 (m, 3H, Ar-H), 4.0-3.5 (br s, 4H, NH₂), 2.9 (q, 2H, CH₂), 1.2 (t, 3H, CH₃)~ 200 (C=O), 145-115 (Ar-C), 31 (CH₂), 8 (CH₃)
3,4-Diaminobenzophenone7.8-6.7 (m, 8H, Ar-H), 4.1 (br s, 4H, NH₂)~ 196 (C=O), 150-115 (Ar-C)
1-(4-Amino-3-nitrophenyl)ethanone8.4 (d, 1H, Ar-H), 7.8 (dd, 1H, Ar-H), 6.9 (d, 1H, Ar-H), 6.5 (br s, 2H, NH₂), 2.5 (s, 3H, CH₃)~ 196 (C=O), 152-118 (Ar-C), 26 (CH₃)

Note: Chemical shifts are predicted based on analogous structures and may vary slightly based on solvent and experimental conditions.

Table 3: Mass Spectrometry (MS) Data

CompoundMolecular Weight ( g/mol )Mass-to-Charge Ratio (m/z) [M+H]⁺
This compound164.21165.10
3,4-Diaminobenzophenone212.25213.10
1-(4-Amino-3-nitrophenyl)ethanone180.16181.06

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized compound and quantify any impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid)

Procedure:

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 254 nm

    • Column Temperature: 30 °C

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B

  • Data Analysis: Integrate the peak areas in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the synthesized compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or 500 MHz)

Reagents:

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.

  • Acquisition of ¹H NMR Spectrum:

    • Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Process the data (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals and determine the chemical shifts relative to TMS (0 ppm).

  • Acquisition of ¹³C NMR Spectrum:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Process the data to obtain the final spectrum.

    • Determine the chemical shifts of the carbon signals.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the synthesized compound.

Instrumentation:

  • Mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis:

    • Infuse the sample solution directly into the ESI source or inject it through an HPLC system.

    • Acquire the mass spectrum in positive ion mode.

    • Identify the protonated molecular ion peak [M+H]⁺.

Visualizations

The following diagrams illustrate the experimental workflow and the logical approach to purity confirmation.

Experimental_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Confirmation cluster_result Final Assessment Synthesis Synthesis of this compound Purification Initial Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification TLC Thin Layer Chromatography (TLC) - Preliminary Purity Check - Purification->TLC HPLC High-Performance Liquid Chromatography (HPLC) - Quantitative Purity Analysis - TLC->HPLC NMR NMR Spectroscopy ('H & ¹³C) - Structural Confirmation - HPLC->NMR MS Mass Spectrometry (MS) - Molecular Weight Confirmation - NMR->MS Final_Purity Final Purity Assessment (>98%) MS->Final_Purity

Caption: Experimental workflow for the synthesis and purity confirmation of this compound.

Impurity_Detection_Pathway cluster_impurities Potential Impurities cluster_techniques Analytical Techniques Synthesized_Product Synthesized This compound Starting_Materials Unreacted Starting Materials Synthesized_Product->Starting_Materials Side_Products Reaction Side-Products (e.g., isomers) Synthesized_Product->Side_Products Solvents Residual Solvents Synthesized_Product->Solvents HPLC_UV HPLC-UV Starting_Materials->HPLC_UV Detects UV-active compounds Side_Products->HPLC_UV NMR_Spec NMR Spectroscopy Side_Products->NMR_Spec Identifies structural differences Solvents->NMR_Spec Identifies characteristic solvent peaks GC_MS GC-MS Solvents->GC_MS Highly sensitive for volatile compounds

Caption: Signaling pathway for the detection of potential impurities using various analytical techniques.

References

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 1-(3,4-Diaminophenyl)propan-1-one is an aromatic ketone derivative of o-phenylenediamine (OPD). While the compound itself is primarily a synthetic intermediate, its true value in medicinal chemistry lies in its role as a versatile precursor for the synthesis of a wide range of heterocyclic compounds. The condensation of OPDs with carbonyl compounds is a cornerstone reaction for creating fused seven-membered rings, particularly 1,5-benzodiazepines.[1] These benzodiazepine derivatives are recognized as a "privileged scaffold" due to their extensive pharmacological applications, including anticonvulsant, antimicrobial, anti-anxiety, sedative, and anti-inflammatory activities.[1][2][3] This guide provides a comparative analysis of the synthesis and biological performance of compounds derived from this compound, with a focus on their antimicrobial and anticonvulsant properties.

Synthesis of 1,5-Benzodiazepine Derivatives

The most prevalent method for synthesizing 1,5-benzodiazepines involves the acid-catalyzed cyclocondensation reaction between an o-phenylenediamine, such as this compound, and a 1,3-dicarbonyl compound or an α,β-unsaturated ketone.[1] This reaction provides a direct and efficient route to the core benzodiazepine structure. The workflow typically involves refluxing the reactants in a suitable solvent like ethanol, often with a catalytic amount of acetic acid or piperidine.[1]

G General Synthesis of 1,5-Benzodiazepines cluster_reactants Reactants cluster_process Process cluster_product Product A This compound (o-Phenylenediamine derivative) C Cyclocondensation A->C + B α,β-Unsaturated Ketone (e.g., Chalcone) B->C Catalyst (e.g., Acetic Acid) Solvent (e.g., Ethanol) Reflux D 1,5-Benzodiazepine Derivative C->D

General synthetic workflow for 1,5-benzodiazepines.

Performance Comparison: Biological Activity

Derivatives synthesized from this compound exhibit a range of biological activities. This section compares the performance of these compounds, primarily focusing on their efficacy as antimicrobial and anticonvulsant agents.

Antimicrobial Activity

Numerous studies have demonstrated that 1,5-benzodiazepine derivatives possess significant antibacterial and antifungal properties.[2][4] Their efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) against various pathogens.

Comparative Antimicrobial Data

The following table summarizes the in-vitro antimicrobial activity of novel 1,5-benzodiazepine derivatives synthesized from OPD precursors. The data highlights compounds with potent activity against clinically relevant strains.

Compound IDTest OrganismMIC (µg/mL)MFC (µg/mL)Reference DrugRef. Drug MIC (µg/mL)
1v C. neoformans210Fluconazole128
1w C. neoformans614Fluconazole128
1v C. albicans816Fluconazole64
1w C. albicans1220Fluconazole64
Compound X E. coli40-Ciprofloxacin40
Compound Y S. aureus40-Ciprofloxacin40

Note: "Compound X" and "Y" refer to specific derivatives from the cited literature where most compounds showed considerable potency.[4][5] Data sourced from Wang et al., 2015.[4]

Structure-Activity Relationship (SAR) Insights:

  • Substituents: The nature and position of substituents on the phenyl rings greatly influence antimicrobial activity.[4][5]

  • Pharmacophores: The introduction of a thiazole ring at the C2 position and an ester group (COOC2H5) at the C3 position of the benzodiazepine core appear to be critical for maintaining high antimicrobial potency.[4][5]

Anticonvulsant Activity

Benzodiazepines are widely used clinically for their anticonvulsant effects in treating seizure disorders and epilepsy.[2][6] Their primary mechanism of action involves enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to neuronal hyperpolarization and reduced neuronal excitability.[6]

Mechanism of Action: GABA-A Receptor Modulation

The anticonvulsant action of benzodiazepines is mediated through their binding to a specific site on the GABA-A receptor, which is a ligand-gated chloride ion channel. This binding event increases the frequency of the chloride channel opening, leading to an influx of chloride ions (Cl⁻) and hyperpolarization of the postsynaptic neuron. This makes the neuron less likely to fire an action potential, thus producing a depressant and anticonvulsant effect.[6]

G Mechanism of Benzodiazepine Anticonvulsant Action cluster_drug Drug Action cluster_receptor Receptor Complex cluster_cellular Cellular Effect cluster_outcome Physiological Outcome BZD Benzodiazepine Derivative GABA_R GABA-A Receptor BZD->GABA_R Binds to specific site Channel Increased Frequency of Cl⁻ Channel Opening GABA_R->Channel Allosterically Modulates Influx Enhanced Influx of Cl⁻ Ions Channel->Influx Hyper Neuronal Hyperpolarization Influx->Hyper Outcome Reduced Neuronal Excitability Hyper->Outcome Effect Anticonvulsant Effect Outcome->Effect

Signaling pathway for benzodiazepine anticonvulsant activity.

Comparative Performance: While specific quantitative anticonvulsant data for derivatives of this compound is not readily available in comparative tables, studies on related 1,4- and 1,5-benzodiazepines show that structural modifications significantly impact potency. For instance, the presence of a nitro group at position 7 and a hydrogen or methyl group at position 1 is important for potent anticonvulsant activity in some 1,4-benzodiazepine series.[7] Fusing additional heterocyclic rings, such as a thiadiazolone ring, to the benzodiazepine scaffold has also been shown to produce compounds with anticonvulsant effects comparable to diazepam.[3][8]

Experimental Protocols

Protocol 1: General Synthesis of 1,5-Benzodiazepine Derivatives

This protocol is a representative method for the cyclocondensation reaction.

  • Reactant Mixture: A mixture of an o-phenylenediamine derivative (e.g., this compound) (1 mmol) and an α,β-unsaturated ketone (2 mmol) is dissolved in absolute ethanol (20 mL).

  • Catalysis: A catalytic amount of glacial acetic acid (0.5 mL) is added to the solution.

  • Reaction: The mixture is refluxed for 6-8 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Isolation: After completion, the reaction mixture is cooled to room temperature. The resulting solid precipitate is filtered, washed with cold ethanol, and dried under vacuum.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure 1,5-benzodiazepine derivative.

  • Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[4]

Protocol 2: In-Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC).

  • Preparation of Inoculum: Bacterial or fungal strains are cultured overnight in appropriate broth (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi). The culture is then diluted to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. A two-fold serial dilution of each compound is prepared in a 96-well microtiter plate using the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes + medium) and negative (medium only) controls are included.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 28°C for 48-72 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MFC Determination (for fungi): An aliquot from the wells showing no visible growth is sub-cultured onto an agar plate. The lowest concentration that results in no growth on the agar plate after incubation is recorded as the MFC.[4]

References

Safety Operating Guide

Navigating the Disposal of 1-(3,4-Diaminophenyl)propan-1-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step approach to the safe disposal of 1-(3,4-Diaminophenyl)propan-1-one, a compound that, like many aromatic amines, requires careful handling due to its potential hazards.

Disclaimer: This document provides general guidance. A specific Safety Data Sheet (SDS) for this compound was not located. Therefore, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations regarding chemical waste disposal. The information presented here is based on the general properties of aromatic amines and established laboratory safety protocols.

Core Safety and Handling Principles

Before addressing disposal, it is crucial to handle this compound with appropriate safety measures to minimize exposure. Aromatic amines, as a class of compounds, can be toxic and may pose carcinogenic risks.[1]

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A lab coat is essential to protect from splashes.

  • Respiratory Protection: If handling the compound as a powder or in a way that could generate dust or aerosols, a respirator may be necessary.

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Procedure

The proper disposal of this compound involves a systematic approach to ensure safety and compliance.

Step 1: Waste Identification and Segregation

Properly identifying and segregating chemical waste is the foundational step in safe disposal.[2]

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react dangerously.

  • Keep it separate from non-hazardous waste.

Step 2: Waste Collection and Labeling

  • Containers: Use a dedicated, leak-proof, and chemically compatible container for collecting waste. The container must be in good condition and have a secure lid.

  • Labeling: Clearly label the waste container with the full chemical name: "this compound". Also, include any known hazard warnings (e.g., "Toxic," "Caution: Aromatic Amine").

Step 3: On-site Neutralization (If Applicable and Permitted)

For some chemical waste, on-site neutralization can render it less hazardous. However, this should only be performed by trained personnel and in strict accordance with established and approved protocols from your EHS department. Aromatic amines are generally not suitable for simple acid-base neutralization for disposal purposes.

Step 4: Storage Pending Disposal

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure waste accumulation area.

  • Keep it away from incompatible materials, such as strong oxidizing agents and acids.[3]

Step 5: Final Disposal

  • Licensed Waste Disposal Service: The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[2][4] Your institution's EHS department will have procedures for arranging the pickup of hazardous waste.

  • Incineration: A common disposal method for organic chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to break down the compound into less harmful substances.[4]

Quantitative Data Summary

While specific quantitative data for this compound is not available, the table below summarizes the general hazards associated with aromatic amines, which should be considered when handling and disposing of this compound.

Hazard CategoryPotential Hazard LevelGHS Hazard Statements (Examples for related compounds)
Acute Toxicity (Oral) Moderate to HighH302: Harmful if swallowed
Skin Corrosion/Irritation ModerateH315: Causes skin irritation
Serious Eye Damage/Irritation HighH318: Causes serious eye damage
Respiratory Irritation ModerateH335: May cause respiratory irritation
Carcinogenicity/Mutagenicity Potential HazardAromatic amines are a class of compounds with known carcinogens.

Note: GHS Hazard Statements are based on structurally similar compounds and should be treated as potential hazards for this compound in the absence of a specific SDS.

Experimental Protocols

As this document focuses on disposal procedures, detailed experimental protocols for the use of this compound are not provided. All laboratory work should be conducted following a thorough risk assessment and in accordance with your institution's safety protocols.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following diagrams illustrate the key decision points and procedural flow.

DisposalWorkflow cluster_prep Preparation & Handling cluster_disposal Disposal Process start Start: Generation of Waste ppe Wear Appropriate PPE start->ppe Always fume_hood Handle in Fume Hood ppe->fume_hood segregate Segregate Waste fume_hood->segregate Waste Generated collect Collect in Labeled Container segregate->collect store Store in Designated Area collect->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

DecisionTree is_mixed Is the waste mixed with other chemicals? is_labeled Is the container properly labeled? is_mixed->is_labeled No segregate Action: Segregate the waste stream is_mixed->segregate Yes is_secure Is the storage area secure and ventilated? is_labeled->is_secure Yes label_container Action: Label with full chemical name and hazards is_labeled->label_container No secure_storage Action: Move to an approved storage location is_secure->secure_storage No proceed Proceed to next step is_secure->proceed Yes start Waste Generated start->is_mixed segregate->is_labeled label_container->is_secure secure_storage->proceed final_disposal Ready for professional disposal proceed->final_disposal

Caption: Decision tree for key steps in chemical waste handling.

References

Essential Safety and Operational Guide for Handling 1-(3,4-Diaminophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-(3,4-Diaminophenyl)propan-1-one. The following procedures are based on the known hazards of aromatic amines and related compounds, ensuring a comprehensive approach to laboratory safety.

Hazard Identification and Risk Assessment

This compound, as an aromatic amine, should be handled with caution. Aromatic amines are a class of compounds known for their potential toxicity, including carcinogenicity and mutagenicity.[1][2] They can be absorbed through the skin, inhaled, or ingested, posing significant health risks.[2]

Summary of Potential Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Irritation: Causes serious eye damage.

  • Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3]

  • Skin Sensitization: May cause an allergic skin reaction.[3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

The following diagram illustrates the logical relationship between hazard identification, risk assessment, and the implementation of control measures.

Hazard Identification Hazard Identification Risk Assessment Risk Assessment Hazard Identification->Risk Assessment Evaluate Likelihood & Severity Control Measures Control Measures Risk Assessment->Control Measures Implement Precautions Review and Refine Review and Refine Control Measures->Review and Refine Monitor Effectiveness Review and Refine->Hazard Identification Update as Needed

Caption: Hazard Identification, Risk Assessment, and Control Measures Workflow.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended Equipment
Eye and Face Chemical safety goggles that meet ANSI Z.87.1 standards. A face shield should be worn over safety glasses when there is a risk of splashing or explosion.[4]
Skin and Body A chemical-resistant laboratory coat (Nomex® is recommended) buttoned to cover as much skin as possible.[4] Long pants and closed-toe, closed-heel shoes are mandatory.[4] For larger quantities or higher risk procedures, chemical-resistant coveralls may be necessary.[5][6]
Hand Compatible chemical-resistant gloves (e.g., nitrile, neoprene) must be worn.[4] Gloves should be inspected before each use and changed immediately upon contact with the chemical.[4] Use proper glove removal technique to avoid skin contact.
Respiratory Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7] If engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[4][5]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational plan is essential for the safe handling of this compound.

1. Preparation:

  • Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.

  • Verify that all necessary PPE is available and in good condition.

  • Locate the nearest safety shower and eye wash station and confirm they are accessible.

  • Prepare all necessary equipment and reagents before handling the compound.

2. Handling:

  • Conduct all manipulations of this compound within a certified chemical fume hood.[7]

  • Avoid the formation of dust and aerosols.

  • Use spark-proof tools and equipment if the compound is flammable or handled in a flammable solvent.[7]

  • Keep containers tightly closed when not in use.[3]

3. Post-Handling:

  • Decontaminate all surfaces and equipment after use.

  • Properly label and store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[3][7]

  • Wash hands thoroughly with soap and water after removing gloves.

The following diagram outlines the experimental workflow for handling this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_area Prepare Work Area prep_ppe->prep_area handle_compound Weigh/Transfer Compound prep_area->handle_compound handle_reaction Perform Reaction handle_compound->handle_reaction cleanup_decon Decontaminate Surfaces handle_reaction->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff

Caption: Experimental Workflow for Handling Aromatic Amines.

Emergency Procedures

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[7]
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Consult a physician.[7][8]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Immediately call a physician or ophthalmologist.[7][8]
Ingestion DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Spill Response:

  • Small Spills: Evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

  • Large Spills: Evacuate the laboratory and notify the appropriate emergency response personnel.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Collection:

  • Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.

  • Do not mix with other incompatible waste streams.

  • Spilled materials and cleanup supplies must also be disposed of as hazardous waste.[9]

Container Labeling:

  • Label waste containers with "Hazardous Waste" and the full chemical name.

  • Indicate the associated hazards (e.g., Toxic, Irritant).

Disposal Procedure:

  • Follow your institution's specific guidelines for hazardous waste disposal.

  • Contact your institution's Environmental Health and Safety (EHS) office for waste pickup. Do not dispose of this chemical down the drain.[9][10]

  • Empty containers that held the compound must be triple rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[9]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.